1-Fluoro-2,3-dimethyl-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2,3-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDMIZKOJPVEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641030 | |
| Record name | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-87-4 | |
| Record name | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-4-fluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-2,3-dimethyl-4-nitrobenzene
CAS Number: 1736-87-4
This technical guide provides a comprehensive overview of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key aromatic intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical industries, offering detailed information on its chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₈FNO₂. Its structure features a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. These functional groups impart specific reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1736-87-4 | N/A |
| Molecular Formula | C₈H₈FNO₂ | N/A |
| Molecular Weight | 169.16 g/mol | N/A |
| Appearance | White to orange to green powder or lump | N/A |
| Melting Point | 38 - 42 °C | N/A |
| Boiling Point | 110 °C at 14 mmHg | N/A |
| Purity | ≥ 98% (GC) | N/A |
Synthesis and Experimental Protocols
General Experimental Protocol for Nitration of Aromatic Compounds:
A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. A typical procedure is outlined below.
Materials:
-
3-Fluoro-1,2-dimethylbenzene (precursor)
-
Nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
The precursor, 3-Fluoro-1,2-dimethylbenzene, is slowly added to a cooled (0-5 °C) and stirred nitrating mixture. The temperature is carefully controlled to prevent over-nitration and side reactions.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete reaction.
-
The reaction is then quenched by pouring it over crushed ice.
-
The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is washed with water and a dilute solution of sodium bicarbonate to remove any residual acid.
-
The organic layer is then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent to obtain the final product of high purity.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the position para to the nitro group, where the fluorine atom is located. The fluorine atom is a good leaving group in such reactions.
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is fundamental to introducing diverse functionalities and building more complex molecular scaffolds.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This transformation is crucial for synthesizing substituted anilines, which are common precursors in pharmaceutical synthesis.
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] As an intermediate, this compound serves as a valuable building block for introducing a fluorinated and functionalized aromatic moiety into potential drug molecules.
Signaling Pathway Diagram (Hypothetical)
While there is no specific signaling pathway directly associated with this intermediate, its derivatives could potentially interact with various biological targets. The following diagram illustrates a hypothetical scenario where a drug candidate synthesized from this intermediate inhibits a kinase signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
The safety information for a related compound, 1-fluoro-4-nitrobenzene, indicates that it can be harmful if swallowed or in contact with skin, and toxic if inhaled.[2][3] Similar precautions should be taken with this compound.
Table 2: Hazard Information (based on related compounds)
| Hazard | Description |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Potentially toxic if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
Conclusion
This compound, with CAS number 1736-87-4, is a versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a range of chemical transformations, making it a valuable tool for the synthesis of complex molecules, particularly in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists to effectively utilize this chemical in their work.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,3-dimethyl-4-nitrobenzene is an aromatic organic compound with the chemical formula C₈H₈FNO₂.[1][2] It is characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. This substitution pattern imparts unique reactivity and specific physicochemical properties, making it a valuable intermediate in various synthetic applications.[2]
Primarily, this compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] Its utility extends to the agrochemical industry for the formulation of pesticides and herbicides, as well as in materials science for developing specialty polymers and resins with enhanced thermal and chemical resistance.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and its role in synthetic chemistry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.16 g/mol | [2] |
| CAS Number | 1736-87-4 | [1][2] |
| Appearance | Colorless crystal or light yellow solid; White to orange to green powder to lump | [1][2] |
| Melting Point | 38 - 42 °C / 76 - 77 °C | [1][2] |
| Boiling Point | ~ 220-225 °C (at atmospheric pressure); 110 °C (at 14 mmHg) | [1][2] |
| Density | ~ 1.38 g/cm³ | [1] |
| Solubility | Insoluble in water.[1] Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1] | |
| Purity | ≥ 98% (by Gas Chromatography) | [2] |
Note on conflicting data: Different sources report varying melting points. This could be due to differences in purity or crystalline form. Researchers should verify this property on their specific sample.
Applications in Synthesis
This compound is a versatile intermediate. The presence of the electron-withdrawing nitro group and the fluorine atom activates the benzene ring for specific chemical transformations, making it a valuable precursor for more complex molecules.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), especially in the creation of anti-inflammatory and analgesic drugs.[2]
-
Agrochemical Production: It is utilized in the formulation of effective and stable pesticides and herbicides.[2]
-
Materials Science: The compound is employed in the development of specialty polymers and resins, contributing to materials with improved thermal and chemical resistance.[2]
-
Organic Synthesis Research: It serves as a building block for exploring new chemical reactions and developing novel compounds.[2]
Experimental Protocols
Synthesis of this compound via Nitration
This protocol describes a general method for the synthesis of this compound by the nitration of 3-fluoro-1,2-dimethylbenzene. This method is based on standard nitration procedures for aromatic compounds.[1]
Materials:
-
3-Fluoro-1,2-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃, ~68%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Ice
-
Distilled Water
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. While stirring, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
Nitration Reaction: To the cooled nitrating mixture, add 3-fluoro-1,2-dimethylbenzene dropwise from a dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold distilled water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Determination of Melting Point
The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar device)
-
Capillary tubes (sealed at one end)
-
Sample of purified this compound
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
Setting up the Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a moderate rate initially.
-
As the temperature approaches the expected melting point (based on literature values), reduce the heating rate to about 1-2 °C per minute.
-
Carefully observe the sample.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
A pure compound will typically have a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.
-
-
Repeat for Accuracy: For accurate results, perform the measurement at least twice.
Safety and Handling
While specific safety data for this compound is not extensively detailed, precautions for similar nitroaromatic compounds should be strictly followed.
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition, heat, and oxidizing agents.[1] Keep the container tightly closed.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place. Always refer to a specific Safety Data Sheet (SDS) for the compound before use.
References
Technical Guide: Physicochemical Properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the experimentally determined physicochemical properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key intermediate in various synthetic applications. The data presented herein is crucial for its handling, characterization, and application in research and development.
Physicochemical Data Summary
The melting and boiling points of this compound are summarized in the table below. These values are critical for predicting the compound's physical state under various temperature conditions and for designing purification and reaction protocols.
| Property | Value | Conditions |
| Melting Point | 76-77 °C | Standard Pressure |
| Boiling Point | 220-225 °C | Standard Pressure |
| Boiling Point | 110 °C | 14 mmHg |
Experimental Protocols
While specific experimental documentation for the determination of these values for this compound is not publicly available, the following are standard, widely accepted methodologies for such measurements in organic chemistry.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity and is typically determined using one of the following methods:
-
Capillary Method:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting point range (typically < 1 °C) is indicative of a pure compound.
-
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample is placed in a sealed pan, and an empty reference pan is also prepared.
-
Both pans are heated at a constant rate in a controlled atmosphere.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram, which corresponds to the phase transition from solid to liquid.
-
Boiling Point Determination
The boiling point of a liquid is determined at a specific pressure and is a fundamental physical constant.
-
Distillation Method:
-
The compound is placed in a distillation flask equipped with a thermometer positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
The flask is heated, and the liquid is brought to a boil.
-
The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses on the thermometer bulb.
-
-
Siwoloboff Method (for small quantities):
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a water or oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure of the liquid.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical substance, such as this compound.
Caption: Workflow for Determining Physical Properties of a Chemical Compound.
Solubility Profile of 1-Fluoro-2,3-dimethyl-4-nitrobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Fluoro-2,3-dimethyl-4-nitrobenzene (C₈H₈FNO₂) is an aromatic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its molecular structure, featuring a fluorinated and nitrated benzene ring with two methyl groups, imparts unique reactivity and physicochemical properties that are of interest in the development of novel therapeutic agents and functional materials. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.16 g/mol | [2] |
| Appearance | Colorless crystal or light yellow solid | [1] |
| Melting Point | 76-77 °C | [1] |
| Boiling Point | 220-225 °C | [1] |
| Density | ~1.38 g/cm³ | [1] |
Solubility Data
Qualitative Solubility of this compound
Direct quantitative solubility data for this compound is scarce in peer-reviewed literature. However, available information consistently describes it as being readily soluble in common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Easily soluble | [1] |
| Acetone | Easily soluble | [1] |
| Dichloromethane | Easily soluble | [1] |
| Water | Not easily soluble | [1] |
Solubility of Structurally Related Compounds
To provide a more comprehensive understanding, the solubility of structurally analogous compounds is presented below. These compounds share key functional groups with this compound and can offer insights into its expected solubility behavior.
Table 2: Solubility of Structurally Similar Fluoro-nitroaromatic Compounds
| Compound | Solvent(s) | Solubility Description |
| 1-Fluoro-4,5-dimethyl-2-nitrobenzene | Ethanol, Dichloromethane, Dimethylformamide | Readily soluble in polar organic solvents.[3] |
| 1-Fluoro-4-nitrobenzene | Ethanol, Acetone, Chloroform | Readily dissolves in non-polar and less polar organic solvents.[4] |
| 1-Fluoro-3-nitrobenzene | Ethanol, Acetone | Tends to dissolve well in solvents that can accommodate polar interactions.[5] |
| 1-Fluoro-2,4-dinitrobenzene | Chloroform, Benzene, Ether, Propylene Glycol | Soluble in chloroform at 100 mg/ml.[3] |
The general trend observed for these related compounds is good solubility in polar aprotic and polar protic organic solvents, which is consistent with the qualitative information available for this compound. The presence of the polar nitro group and the fluorine atom, combined with the nonpolar aromatic ring and methyl groups, allows for favorable interactions with a range of organic solvents.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of saturation and subsequent quantification.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Synthesis Workflow
The synthesis of this compound typically involves the nitration of a corresponding fluorinated aromatic precursor. The following diagram illustrates a logical workflow for such a synthesis.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a substituted aromatic compound of interest in various chemical research domains. Due to a lack of publicly available experimental spectra for this specific molecule, this document provides a detailed prediction of its NMR data based on established principles of substituent effects on aromatic systems. This guide also outlines a general experimental protocol for acquiring such data.
Predicted NMR Spectral Data
The chemical shifts and coupling constants for this compound have been estimated based on the known effects of the fluoro, methyl, and nitro substituents on the benzene ring. The electron-withdrawing nature of the nitro and fluoro groups and the electron-donating nature of the methyl groups all influence the electronic environment of the aromatic protons and carbons, leading to predictable variations in their resonance frequencies.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.8 - 8.2 | Doublet | ³J(H-H) = 8.0 - 9.0 |
| H-6 | 7.2 - 7.6 | Doublet | ³J(H-H) = 8.0 - 9.0 |
| 2-CH₃ | 2.2 - 2.5 | Singlet | - |
| 3-CH₃ | 2.2 - 2.5 | Singlet | - |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-2 | 125 - 135 |
| C-3 | 130 - 140 |
| C-4 | 145 - 155 |
| C-5 | 120 - 130 |
| C-6 | 115 - 125 (d, ²J(C-F) ≈ 20-25 Hz) |
| 2-CH₃ | 15 - 20 |
| 3-CH₃ | 15 - 20 |
Note: The chemical shifts are referenced to TMS at 0 ppm. 'd' indicates a doublet due to coupling with fluorine.
Experimental Protocols
A general procedure for acquiring high-quality NMR spectra of aromatic compounds like this compound is outlined below.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample.[1] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1][2] Gentle vortexing or sonication can aid dissolution.[1]
-
Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[2][3] The liquid level should be around 4-5 cm.[1]
-
Capping : Securely cap the NMR tube to prevent solvent evaporation.[1]
NMR Spectrum Acquisition
-
Instrumentation : The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp spectral lines.[1]
-
Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[1]
-
Acquisition Parameters : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Data Acquisition : Initiate the data acquisition process. The resulting raw data is a Free Induction Decay (FID) signal.
-
Data Processing : The FID is converted into a frequency-domain spectrum using a Fourier transform.[4] The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS.[3]
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
NMR Data Acquisition and Analysis Workflow
Caption: General workflow for NMR data acquisition and analysis.
References
Mass Spectrometry Analysis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene (C8H8FNO2), a key intermediate in various organic synthesis pathways, particularly in the pharmaceutical and agrochemical industries. Understanding its mass spectral behavior is crucial for reaction monitoring, quality control, and metabolite identification. This document outlines predicted fragmentation patterns, a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a visual representation of the fragmentation pathway.
Predicted Mass Spectral Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several fragment ions resulting from the systematic loss of functional groups. The fragmentation is primarily dictated by the nitro group and methyl substitutions on the benzene ring.
| m/z (predicted) | Ion | Interpretation |
| 169 | [M]+• | Molecular Ion |
| 154 | [M - CH3]+ | Loss of a methyl radical |
| 139 | [M - NO]+ | Loss of nitric oxide |
| 123 | [M - NO2]+ | Loss of a nitro radical |
| 111 | [M - NO - CO]+ | Subsequent loss of carbon monoxide from the [M - NO]+ ion |
| 95 | [C6H4F]+ | Aromatic fragment |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the analysis of this compound using GC-MS with electron ionization (EI).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent. Ensure the sample is fully dissolved.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC system.
Instrumentation
A standard benchtop GC-MS system equipped with a capillary column and an electron ionization source is suitable for this analysis.
Gas Chromatography (GC) Conditions
| Parameter | Setting |
| Injector Port Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column (or equivalent) |
| Oven Temperature Program | - Initial temperature: 70 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final hold: 5 minutes at 280 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Fragmentation Pathway and Visualization
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). The primary fragmentation pathways involve the characteristic losses from the nitro group and subsequent rearrangements.
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-Fluoro-2,3-dimethyl-4-nitrobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted IR absorption data table based on the analysis of structurally similar molecules. It also includes a detailed experimental protocol for acquiring the IR spectrum of solid aromatic nitro compounds and a logical workflow for spectral analysis.
Predicted Infrared Spectral Data
The following table summarizes the predicted infrared absorption bands for this compound. The predictions are derived from the known characteristic vibrational frequencies of its constituent functional groups and data from analogous substituted nitrobenzene compounds.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| 2975 - 2950 | Medium | Asymmetric C-H Stretching (in CH₃) |
| 2885 - 2865 | Medium | Symmetric C-H Stretching (in CH₃) |
| 1625 - 1600 | Medium to Strong | Aromatic C=C Stretching |
| 1570 - 1500 | Very Strong | Asymmetric NO₂ Stretching[1][2] |
| 1470 - 1440 | Medium | Asymmetric C-H Bending (in CH₃) |
| 1400 - 1370 | Medium | Aromatic C=C Stretching |
| 1370 - 1300 | Strong | Symmetric NO₂ Stretching[1][2] |
| 1300 - 1200 | Medium to Strong | C-N Stretching |
| 1250 - 1150 | Strong | C-F Stretching |
| 1100 - 1000 | Medium | In-plane C-H Bending |
| 900 - 675 | Strong | Out-of-plane C-H Bending |
Experimental Protocol for Infrared Spectroscopy of Solid Aromatic Nitro Compounds
This section outlines a generalized procedure for obtaining the infrared spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) or Thin Solid Film technique.
Attenuated Total Reflectance (ATR) Method
The ATR technique is a simple and rapid method for obtaining the IR spectrum of a solid sample with minimal preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive cloth.
Thin Solid Film Method
This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.
Materials:
-
This compound (solid)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
IR-transparent salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a minimal amount of a volatile solvent.
-
Deposition: Apply a few drops of the resulting solution onto the surface of a clean, dry salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate. This can be done at room temperature or with gentle warming.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Cleaning: Clean the salt plates with a dry solvent and store them in a desiccator to prevent fogging from atmospheric moisture.
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of an infrared spectrum, from initial sample preparation to the final structural elucidation.
Caption: Logical workflow for IR spectral analysis.
References
An In-depth Technical Guide on 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the definitive crystal structure remains to be publicly documented, this paper details the compound's known physicochemical properties, outlines a standard experimental protocol for its synthesis via electrophilic aromatic substitution, and discusses common characterization techniques. The synthesis workflow is visually represented to aid in laboratory application. This document serves as a foundational resource for professionals engaged in organic synthesis and drug development.
Introduction
This compound (C₈H₈FNO₂) is an aromatic nitro compound whose structural features, including a fluorine atom and two methyl groups, make it a versatile building block in organic synthesis.[1] Its reactivity allows for further functionalization, rendering it a valuable precursor in the development of complex molecules with potential applications in pharmaceuticals, particularly in the creation of anti-inflammatory and analgesic drugs, as well as in the formulation of pesticides and herbicides.[1] This guide summarizes the currently available data on this compound and provides detailed experimental methodologies relevant to its synthesis and characterization.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.16 g/mol | [1] |
| CAS Number | 1736-87-4 | [1] |
| Appearance | White to orange to green powder to lump | [1] |
| Melting Point | 38 - 42 °C | [1] |
| Boiling Point | 110 °C at 14 mmHg | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane; insoluble in water. | [2] |
Table 1: Physicochemical Properties of this compound.
Synthesis
The primary route for the synthesis of this compound is the nitration of 3-Fluoro-1,2-dimethylbenzene.[2] This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring.
Experimental Protocol: Nitration of 3-Fluoro-1,2-dimethylbenzene
This protocol is a generalized procedure based on established methods for the nitration of substituted aromatic compounds.[3][4][5]
Materials:
-
3-Fluoro-1,2-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Cold Water
-
Ice-cold Methanol (or another suitable recrystallization solvent)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask (for vacuum filtration)
-
Hirsch funnel (for small-scale filtration)
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C. This mixture contains the reactive nitronium ion (NO₂⁺).[6][7]
-
Reaction Setup: Place 3-Fluoro-1,2-dimethylbenzene into a round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in a suitable solvent if necessary, although the reaction can often be performed neat. Cool the flask in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-Fluoro-1,2-dimethylbenzene. The rate of addition should be controlled to maintain the reaction temperature below 10-15 °C to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining acid, followed by a wash with a small amount of ice-cold methanol to remove impurities.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
Following synthesis and purification, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques.
| Technique | Expected Observations |
| Melting Point Analysis | A sharp melting point range consistent with the literature values (38-42 °C) indicates high purity.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra would confirm the molecular structure by showing the expected chemical shifts, splitting patterns, and integration values for the aromatic protons and carbons, as well as the methyl groups. |
| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the C-F, C-H (aromatic and aliphatic), and N-O (nitro group) bonds. |
| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight (169.16 g/mol ).[1] |
| Elemental Analysis | The elemental composition (C, H, N) would be determined and compared to the calculated theoretical values for C₈H₈FNO₂. |
Table 2: Standard Characterization Methods.
Crystal Structure
As of the date of this publication, a definitive, publicly available crystal structure for this compound has not been found in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
Proposed Experimental Protocol for Crystal Growth and X-ray Diffraction
To obtain the crystal structure, the following experimental approach is recommended:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) at room temperature.
-
Slow cooling of a saturated solution from an elevated temperature.
-
Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
-
X-ray Diffraction Analysis:
-
A suitable single crystal would be selected and mounted on a goniometer.
-
X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K or room temperature) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected data would be processed to determine the unit cell parameters, space group, and to solve and refine the crystal structure.
-
The workflow for determining the crystal structure is outlined below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Quantum Chemical Blueprint of 1-Fluoro-2,3-dimethyl-4-nitrobenzene: A Technical Guide for Drug Discovery and Molecular Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene. In the quest for novel therapeutics and advanced materials, a profound understanding of molecular structure, reactivity, and electronic properties is paramount. This document outlines a theoretical framework for investigating this substituted nitrobenzene derivative using density functional theory (DFT) and Hartree-Fock (HF) methods. While specific experimental data for this molecule is not extensively published, this guide presents a robust computational protocol, details the expected nature of the results, and showcases how such data can be effectively utilized in drug design and materials science. The methodologies, data presentation formats, and theoretical pathways described herein are based on established computational chemistry practices for similar aromatic compounds.
Introduction
This compound is an aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of an electron-withdrawing nitro group, electron-donating methyl groups, and a halogen atom on the benzene ring suggests a complex interplay of electronic effects that govern its reactivity and intermolecular interactions. Quantum chemical calculations offer a powerful, non-invasive approach to dissect these properties at the atomic level, providing insights that can guide synthetic efforts and predict biological activity. This guide details the computational workflows and theoretical analyses necessary to characterize its molecular structure, vibrational spectra, and electronic landscape.
Experimental Protocols: A Computational Approach
In the absence of specific published experimental studies for this compound, a standard and reliable computational protocol is proposed. This methodology is derived from successful applications in the study of analogous molecules like 3-chloro-4-fluoronitrobenzene.[2][3][4]
Molecular Structure Optimization
The initial step involves the optimization of the molecular geometry. The 3D structure of this compound is first constructed using a molecular modeling program. This initial structure is then optimized to find the lowest energy conformation.
-
Level of Theory: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) are common choices. B3LYP is often favored for its balance of accuracy and computational cost in describing electronic correlation.[2][3][4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[2][3][4] The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for non-spherical electron density distribution.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are suitable for these calculations.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Infrared and Raman Spectra: The calculated vibrational modes can be correlated with experimental IR and Raman spectra for structural confirmation.
Electronic Property Calculations
Several key electronic properties are calculated to understand the molecule's reactivity and kinetic stability:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.
NMR Chemical Shift Prediction
To aid in the structural elucidation of synthesized compounds, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.[2][3][4]
Data Presentation: Tabulated Results
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison. The following are examples of how the data for this compound would be presented.
Note: The data presented in these tables is illustrative and based on typical values for similar molecules. It is not derived from actual calculations on this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 120.1 |
| C2-C3 | 1.401 | C1-C2-C3 | 119.8 |
| C3-C4 | 1.398 | C2-C3-C4 | 120.3 |
| C4-C5 | 1.397 | C3-C4-C5 | 119.9 |
| C5-C6 | 1.396 | C4-C5-C6 | 120.0 |
| C1-F | 1.350 | C5-C6-C1 | 119.9 |
| C2-C(CH3) | 1.510 | C1-C2-C(CH3) | 121.0 |
| C3-C(CH3) | 1.512 | C4-C3-C(CH3) | 120.5 |
| C4-N | 1.475 | C3-C4-N | 118.5 |
| N-O1 | 1.225 | O1-N-O2 | 123.0 |
| N-O2 | 1.225 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| 1 | 3105 | High | Low | C-H stretch (aromatic) |
| 2 | 2980 | Medium | Medium | C-H stretch (methyl) |
| 3 | 1595 | High | High | C=C stretch (aromatic) |
| 4 | 1525 | Very High | High | NO₂ asymmetric stretch |
| 5 | 1350 | Very High | Medium | NO₂ symmetric stretch |
| 6 | 1250 | High | Low | C-F stretch |
| 7 | 850 | Medium | Low | C-N stretch |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 4.2 D |
| Ionization Potential | 7.5 eV |
| Electron Affinity | 2.1 eV |
Visualizing Computational Workflows and Molecular Properties
Diagrams are essential for representing complex relationships and workflows in a clear and understandable manner.
Caption: Computational workflow for quantum chemical analysis.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the in-depth characterization of molecules like this compound. By employing the computational protocols outlined in this guide, researchers can gain a comprehensive understanding of its structural, vibrational, and electronic properties. This knowledge is crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby accelerating its application in drug discovery and the development of novel materials. The synergy between theoretical calculations and experimental work will undoubtedly pave the way for innovative scientific advancements.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 1-fluoro-2,3-dimethyl-4-nitrobenzene, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By examining the electronic influence of its constituent functional groups—a nitro group, a fluorine atom, and two methyl groups—this document elucidates the molecule's reactivity profile. This guide is intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic routes involving this compound.
Introduction
This compound (CAS No: 1736-87-4) is an aromatic compound with the molecular formula C₈H₈FNO₂.[1] Its utility as a synthetic building block stems from the specific arrangement of its substituents on the benzene ring, which imparts distinct reactive properties. The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating methyl groups creates a molecule with well-defined regions of electrophilicity and nucleophilicity, making it a prime candidate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group through both inductive and resonance effects, significantly decreasing the electron density of the aromatic ring. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. The fluorine atom, being highly electronegative, also exerts a strong electron-withdrawing inductive effect. Conversely, the two methyl groups (-CH₃) are electron-donating through an inductive effect, which slightly counteracts the deactivating effects of the nitro and fluoro groups.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The strong electron-withdrawing capacity of the para-nitro group activates the ring towards nucleophilic attack. The fluorine atom serves as an excellent leaving group. The most electrophilic site on the aromatic ring, and therefore the most susceptible to nucleophilic attack, is the carbon atom to which the fluorine is attached (C-1).
Electrophilic Aromatic Substitution
While the benzene ring is generally deactivated towards electrophilic attack due to the presence of the nitro and fluoro groups, the electron-donating methyl groups can direct incoming electrophiles. The positions ortho and para to the methyl groups are the most likely sites for electrophilic substitution, although harsh reaction conditions would be required.
The logical relationship of these electronic effects is depicted in the following diagram:
Quantitative Data (Predicted)
| Atom/Position | Substituent | Expected Electronic Effect | Predicted Partial Charge | Site Classification |
| C-1 | -F | Inductive Withdrawal | Highly Positive (δ+) | Primary Electrophilic Site |
| C-2 | -CH₃ | Inductive Donation | Slightly Negative (δ-) | Nucleophilic |
| C-3 | -CH₃ | Inductive Donation | Slightly Negative (δ-) | Nucleophilic |
| C-4 | -NO₂ | Inductive & Resonance Withdrawal | Positive (δ+) | Electrophilic |
| C-5 | -H | - | Slightly Positive (δ+) | Electrophilic |
| C-6 | -H | - | Slightly Positive (δ+) | Electrophilic |
| O (of NO₂) | - | Resonance | Negative (δ-) | Nucleophilic |
| N (of NO₂) | - | - | Positive (δ+) | Electrophilic |
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative, detailed protocol for a nucleophilic aromatic substitution reaction using this compound with a generic amine nucleophile. This protocol is adapted from established procedures for similar fluoronitrobenzene derivatives.
Reaction: Synthesis of N-substituted-2,3-dimethyl-4-nitroaniline.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile to the solution, followed by potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the N-substituted-2,3-dimethyl-4-nitroaniline.
The workflow for this experimental procedure is illustrated below:
Conclusion
This compound is a valuable synthetic intermediate with well-defined electrophilic and nucleophilic sites. The strong electron-withdrawing effects of the nitro and fluoro groups render the C-1 position highly electrophilic and susceptible to nucleophilic aromatic substitution, which is the predominant reactive pathway. The electron-donating methyl groups, while generally directing electrophilic substitution, are largely overshadowed by the deactivating nature of the other substituents. This guide provides a foundational understanding of the reactivity of this compound, which should aid in the strategic design of synthetic routes for novel chemical entities.
References
An In-depth Technical Guide on the Stability and Storage of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 1-Fluoro-2,3-dimethyl-4-nitrobenzene (CAS No. 1736-87-4). Due to the limited availability of specific stability data for this compound, this guide also incorporates information from closely related fluorinated nitroaromatic compounds to provide a broader understanding of its chemical behavior.
Core Chemical Properties
This compound is an organic compound with the molecular formula C₈H₈FNO₂.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note the discrepancy in the reported melting points from different suppliers, which may be due to variations in purity or measurement techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | Chem-Impex[1], ChemBK[2] |
| Molecular Weight | 169.16 g/mol | Chem-Impex[1] |
| CAS Number | 1736-87-4 | Chem-Impex[1] |
| Appearance | White to orange to green powder to lump | Chem-Impex[1] |
| Melting Point | 38 - 42 °C | Chem-Impex[1] |
| 76 - 77 °C | ChemBK[2] | |
| Boiling Point | 110 °C / 14 mmHg | Chem-Impex[1] |
| ~220-225 °C | ChemBK[2] | |
| Solubility | Readily soluble in organic solvents such as ethanol, acetone, and dichloromethane; not readily soluble in water. | ChemBK[2] |
Stability Profile
General Stability of Nitroaromatic Compounds:
-
Thermal Stability : Nitroaromatic compounds can decompose at elevated temperatures. For instance, 2,4-Dinitrotoluene (DNT) has a decomposition onset temperature of approximately 250-280°C.[4] It is crucial to avoid exposing this compound to high temperatures, heat, flames, and sparks.[3]
-
Photostability : Direct sunlight should be avoided during storage as it can catalyze the degradation of nitroaromatic compounds.[5]
-
Hydrolytic Stability : The stability of nitroaromatic compounds in aqueous environments can be influenced by pH. Some related compounds show susceptibility to hydrolysis under acidic or alkaline conditions.[6]
-
Incompatible Materials : Strong acids, strong bases, and strong oxidizing agents are generally incompatible with fluorinated nitroaromatic compounds and should be avoided.[3][5][7]
The following diagram illustrates the logical workflow for assessing the stability of a chemical compound like this compound.
Recommended Storage and Handling Conditions
Based on available data for this compound and related compounds, the following storage and handling procedures are recommended to ensure its stability and the safety of personnel.
Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature.[1] Keep cool.[5] | To prevent thermal degradation. |
| Light | Store in a tightly closed container, protected from light. | To prevent photodegradation.[5] |
| Atmosphere | Store in a dry, well-ventilated place.[2] | To avoid moisture and potential hydrolysis. |
| Container | Keep container tightly closed.[5] | To prevent contamination and exposure to air and moisture. |
| Incompatibilities | Keep away from fire, oxidizing agents, strong acids, and strong bases.[2][5] | To avoid hazardous reactions. |
The following diagram illustrates the key relationships for proper storage and handling.
Experimental Protocols for Stability Assessment
While specific experimental data for this compound is lacking, the following general protocols, adapted from guidelines for nitroaromatic compounds and regulatory documents, can be employed to assess its stability.[4][8]
Thermal Stability (Differential Scanning Calorimetry - DSC)
-
Objective : To determine the onset of thermal decomposition.
-
Methodology :
-
Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify the exothermic decomposition peak.
-
Photostability Testing
-
Objective : To evaluate the stability of the compound under light exposure.
-
Methodology :
-
Prepare two sets of samples of the compound, one wrapped in aluminum foil (dark control) and one exposed to light.
-
Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
At specified time points, withdraw samples from both sets.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.
-
Hydrolytic Stability Testing
-
Objective : To assess the stability of the compound in aqueous solutions at different pH values.
-
Methodology :
-
Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 9).
-
Store the solutions at a controlled temperature (e.g., 25 °C or 40 °C).
-
At various time intervals, take aliquots from each solution.
-
Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining compound and any degradation products.
-
Conclusion
This compound is a valuable chemical intermediate that is stable under recommended storage conditions. To maintain its integrity and ensure the safety of personnel, it is crucial to store it in a cool, dry, well-ventilated area, protected from light, and away from incompatible materials such as strong acids, bases, and oxidizing agents. The provided experimental protocols offer a framework for conducting detailed stability studies to further characterize this compound. Researchers and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety and handling information.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,3-dimethyl-4-nitrobenzene is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the fluoro and nitro groups, along with the dimethyl substitution pattern on the benzene ring, provides a versatile scaffold for further chemical modifications. This document provides detailed application notes and a representative experimental protocol for the synthesis of this compound from 3-fluoro-1,2-dimethylbenzene via electrophilic nitration.
Reaction Principle
The synthesis involves the electrophilic aromatic substitution reaction of 3-fluoro-1,2-dimethylbenzene. The nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The fluorine and methyl groups on the aromatic ring are activating and ortho-, para-directing, influencing the regioselectivity of the nitration.
The directing effects of the substituents on 3-fluoro-1,2-dimethylbenzene are as follows:
-
Fluorine (at C3): Ortho-, para-directing. Directs to C2, C4, and C6.
-
Methyl group (at C1): Ortho-, para-directing. Directs to C2, C4, and C6.
-
Methyl group (at C2): Ortho-, para-directing. Directs to C1, C3, and C5.
Based on the combined directing effects, the primary positions for electrophilic attack are C4 and C6. Steric hindrance from the adjacent methyl groups might influence the substitution pattern. The desired product, this compound, results from nitration at the C4 position. Formation of the isomeric product, 1-fluoro-2,3-dimethyl-6-nitrobenzene, is also possible.
Physicochemical Data
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 3-Fluoro-1,2-dimethylbenzene | C₈H₉F | 124.16 | - | 146-147 | Colorless liquid |
| This compound | C₈H₈FNO₂ | 169.15 | 76-77 | 220-225 | Colorless to light yellow solid[1] |
Experimental Protocol
This protocol is a representative procedure adapted from general nitration methods for similar aromatic compounds.[2] Optimization of reaction conditions may be necessary to improve yield and selectivity.
Materials:
-
3-Fluoro-1,2-dimethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (2.0 equivalents) with constant stirring. Maintain the temperature of the mixture below 10 °C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 3-fluoro-1,2-dimethylbenzene (1.0 equivalent). Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-fluoro-1,2-dimethylbenzene over a period of 30-60 minutes. Carefully monitor the reaction temperature and maintain it between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
-
Extraction (if an oily product is obtained): If the product separates as an oil, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol to yield a crystalline solid.
Expected Results
| Parameter | Value |
| Yield | 60-80% (estimated) |
| Purity | >98% (after recrystallization) |
| Appearance | Colorless to light yellow crystals[1] |
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Dichloromethane and ethyl acetate are flammable and volatile. Avoid open flames and ensure proper ventilation.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis of this compound.
References
Application Notes and Protocols for the Nitration of 1-Fluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic nitration of 1-fluoro-2,3-dimethylbenzene, a key transformation for the synthesis of various chemical intermediates. The protocol outlines the necessary reagents, reaction conditions, and purification procedures. Additionally, it discusses the expected regioselectivity of the reaction based on the directing effects of the fluoro and dimethyl substituents.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be further transformed into other functionalities, such as amines, making nitrated aromatics valuable precursors in the pharmaceutical and materials science industries. 1-Fluoro-2,3-dimethylbenzene possesses a unique substitution pattern that influences the regiochemical outcome of electrophilic aromatic substitution reactions. The fluorine atom, a deactivating ortho-, para-director, and the two activating ortho-, para-directing methyl groups collectively guide the incoming electrophile. Understanding these directing effects is crucial for predicting and controlling the formation of specific isomers.
Predicted Regioselectivity
The nitration of 1-fluoro-2,3-dimethylbenzene is expected to yield a mixture of isomers. The directing effects of the substituents are as follows:
-
Fluorine (at C1): Ortho-, para-directing (deactivating). Directs to positions 2 and 4. Position 2 is blocked.
-
Methyl group (at C2): Ortho-, para-directing (activating). Directs to positions 3 and 6. Position 3 is blocked.
-
Methyl group (at C3): Ortho-, para-directing (activating). Directs to positions 2 and 4. Position 2 is blocked.
Considering these effects, the primary sites for nitration are positions 4, 5, and 6.
-
Position 4: Para to the fluorine and ortho to the C3-methyl group. This position is electronically favored.
-
Position 5: Meta to the fluorine and meta to both methyl groups. This position is electronically disfavored.
-
Position 6: Ortho to the fluorine and ortho to the C2-methyl group. This position may experience some steric hindrance from the adjacent methyl group.
Therefore, the major products are anticipated to be 1-fluoro-2,3-dimethyl-4-nitrobenzene and 1-fluoro-2,3-dimethyl-6-nitrobenzene . The formation of the 5-nitro isomer is expected to be a minor product.
Experimental Protocol
This protocol is adapted from general procedures for the nitration of substituted benzenes.[1][2][3]
Materials:
-
1-Fluoro-2,3-dimethylbenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel, hexane/ethyl acetate)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 volume ratio with constant stirring. Allow the mixture to cool to 0-5 °C.
-
Reaction: To the cooled nitrating mixture, add 1-fluoro-2,3-dimethylbenzene dropwise via a dropping funnel over a period of 30 minutes, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Data Presentation
| Product Isomer | Predicted Relative Yield | Rationale |
| This compound | Major | Electronically favored due to para-directing effect of fluorine and ortho-directing effect of the C3-methyl group. |
| 1-Fluoro-2,3-dimethyl-6-nitrobenzene | Major | Electronically favored due to ortho-directing effects of both the fluorine and the C2-methyl group, though some steric hindrance may exist. |
| 1-Fluoro-2,3-dimethyl-5-nitrobenzene | Minor | Electronically disfavored as it is meta to all three substituents. |
Visualization
Caption: Workflow for the nitration of 1-fluoro-2,3-dimethylbenzene.
References
Application Notes and Protocols: 1-Fluoro-2,3-dimethyl-4-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-fluoro-2,3-dimethyl-4-nitrobenzene as a key intermediate in the synthesis of pharmaceutically active compounds, particularly focusing on the development of selective cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols for the conversion of this intermediate into a potential therapeutic agent are provided, along with relevant data and visualizations to guide researchers in their drug discovery and development efforts.
Introduction
This compound is an aromatic organic compound that serves as a versatile building block in medicinal chemistry. Its structure, featuring a fluorine atom, two methyl groups, and a nitro group on a benzene ring, offers multiple reaction sites for the construction of complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug product, making it a desirable feature in modern drug design. The primary application of this intermediate lies in its conversion to 4-fluoro-2,3-dimethylaniline, a crucial precursor for the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs.
Application: Synthesis of Selective COX-2 Inhibitors
A significant application of this compound is in the synthesis of selective COX-2 inhibitors. These drugs are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme, which is involved in the inflammatory response. By selectively inhibiting COX-2 over COX-1, these drugs can reduce pain and inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.
The general synthetic strategy involves the initial reduction of the nitro group of this compound to an amine, followed by the construction of a heterocyclic core, often a pyrazole, which is a common scaffold in many COX-2 inhibitors.
Experimental Protocols
This section details the experimental procedures for the conversion of this compound into a pyrazole-based compound, a potential selective COX-2 inhibitor.
Protocol 1: Reduction of this compound to 4-Fluoro-2,3-dimethylaniline
This protocol describes the catalytic hydrogenation of this compound to yield 4-fluoro-2,3-dimethylaniline.
Materials:
-
This compound
-
Ethanol (99.9%)
-
Distilled Water
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Reaction vessel (autoclave) equipped with a stirrer, temperature, and pressure controls
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of ethanol and distilled water (9:1 v/v) in the reaction vessel.
-
Add the 5% Pd/C catalyst to the solution. The typical catalyst loading is 1-5% by weight relative to the nitro compound.
-
Seal the reactor and purge with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 373 K) while stirring vigorously (e.g., 800 rpm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-fluoro-2,3-dimethylaniline.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Substrate Concentration | 0.05 - 1.0 mol/L |
| Catalyst Loading | 1-5 wt% |
| Hydrogen Pressure | 4-10 bar |
| Temperature | 343-403 K |
| Reaction Time | 1-6 hours |
| Typical Yield | >95% |
| Purity (by GC) | >98% |
Protocol 2: Synthesis of a Pyrazole-based COX-2 Inhibitor from 4-Fluoro-2,3-dimethylaniline
This protocol outlines a general procedure for the synthesis of a 1,5-diarylpyrazole derivative, a common structural motif in COX-2 inhibitors, starting from 4-fluoro-2,3-dimethylaniline. This is a representative synthesis and may require optimization for specific target molecules.
Materials:
-
4-Fluoro-2,3-dimethylaniline
-
Substituted phenylhydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride)
-
A suitable diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione)
-
Ethanol or acetic acid as solvent
-
Glacial acetic acid (as catalyst, if needed)
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
To a solution of the diketone in ethanol, add an equimolar amount of 4-fluoro-2,3-dimethylaniline.
-
Add a catalytic amount of glacial acetic acid.
-
To this mixture, add an equimolar amount of the substituted phenylhydrazine hydrochloride.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature, which may induce precipitation of the product.
-
If no precipitate forms, the solvent can be partially evaporated, or the product can be precipitated by adding water.
-
Collect the crude product by filtration and wash with a cold solvent mixture (e.g., ethanol/water).
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final pyrazole derivative.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Molar Ratio | 1:1:1 (Diketone:Aniline:Hydrazine) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >99% |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic workflow from the starting intermediate to a potential COX-2 inhibitor.
Caption: Synthetic pathway from this compound to a pyrazole-based COX-2 inhibitor.
COX-2 Inhibition Signaling Pathway
The diagram below depicts the simplified signaling pathway of COX-2 and its inhibition.
Caption: Simplified signaling pathway of COX-2 and its inhibition by a selective inhibitor.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutical compounds, particularly selective COX-2 inhibitors. The provided protocols offer a foundational guide for researchers to synthesize potential anti-inflammatory agents. The strategic incorporation of the 4-fluoro-2,3-dimethylphenyl moiety can lead to the development of novel drug candidates with improved pharmacological profiles. Further optimization of the reaction conditions and exploration of different heterocyclic scaffolds can be pursued to generate a library of compounds for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of new and effective therapeutics.
Application Notes and Protocols for the Use of 1-Fluoro-2,3-dimethyl-4-nitrobenzene in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Fluoro-2,3-dimethyl-4-nitrobenzene as a key intermediate in the synthesis of agrochemicals. The following sections detail its application in the preparation of a hypothetical diphenylamine-based herbicide, including a detailed experimental protocol, quantitative data, and a schematic representation of the synthetic pathway.
Introduction
This compound is an aromatic compound that serves as a versatile building block in organic synthesis, particularly in the production of pesticides and herbicides.[1] Its chemical structure, featuring a fluorine atom activated by a nitro group, makes it susceptible to nucleophilic aromatic substitution, a key reaction in the formation of more complex agrochemical molecules. This document outlines a representative synthetic application of this compound in the creation of a potential herbicidal agent.
Application: Synthesis of a Diphenylamine-Based Herbicide Intermediate
Based on established agrochemical synthesis routes, this compound is a suitable precursor for the synthesis of substituted diphenylamine compounds. Diphenylamines are a known class of herbicides. The following protocol describes the synthesis of a hypothetical intermediate, N-(2,3-dimethyl-4-nitrophenyl)aniline, a foundational structure for further elaboration into a final herbicidal product.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.16 g/mol |
| Appearance | Colorless to light yellow solid |
| Melting Point | 76-77 °C |
| Boiling Point | 220-225 °C |
| Solubility | Soluble in ethanol, acetone, dichloromethane; insoluble in water. |
Source:[1]
Experimental Protocol: Synthesis of N-(2,3-dimethyl-4-nitrophenyl)aniline
This protocol details the synthesis of N-(2,3-dimethyl-4-nitrophenyl)aniline via a nucleophilic aromatic substitution reaction, a common method for creating diphenylamine structures.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-130 °C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2,3-dimethyl-4-nitrophenyl)aniline.
Table 2: Expected Reaction Parameters and Yield
| Parameter | Value |
| Reactant Ratio (Fluoro-compound:Aniline:Base) | 1 : 1.2 : 2 |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 6-8 hours |
| Expected Yield | 85-95% |
| Purity (post-chromatography) | >98% |
Synthesis Pathway and Logic
The synthesis of the diphenylamine intermediate is a straightforward and logical application of the chemical properties of this compound. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution by the amine group of aniline.
Caption: Synthetic pathway from this compound to a potential agrochemical.
Experimental Workflow
The overall workflow for the synthesis and characterization of the diphenylamine intermediate is outlined below. This process ensures the efficient production and verification of the target compound.
Caption: Workflow for the synthesis and purification of the diphenylamine intermediate.
Concluding Remarks
This compound is a valuable intermediate for the synthesis of complex organic molecules with potential applications in the agrochemical industry. The provided protocol for the synthesis of a diphenylamine derivative serves as a representative example of its utility. Further derivatization of this intermediate could lead to the development of novel and effective herbicides. Researchers are encouraged to adapt and optimize these methods for their specific research and development needs.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 1-Fluoro-2,3-dimethyl-4-nitrobenzene. This compound is a valuable building block in organic synthesis, particularly for the preparation of substituted anilines, phenyl ethers, and phenyl thioethers, which are important intermediates in the pharmaceutical and agrochemical industries.[1] The presence of a nitro group in the para position to the fluorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.
Reaction Principle
Nucleophilic aromatic substitution (SNAr) is a two-step process. In the first step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing the negative charge in this intermediate. In the second, typically fast, step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Applications in Synthesis
The SNAr reactions of this compound are versatile for creating a variety of substituted aromatic compounds.
-
Synthesis of N-Substituted-2,3-dimethyl-4-nitroanilines: Reaction with primary and secondary amines yields the corresponding N-substituted anilines. These products are precursors to more complex molecules, including potential drug candidates.
-
Synthesis of 2,3-dimethyl-4-nitrophenyl Ethers: Reaction with alkoxides or phenoxides provides access to a range of substituted phenyl ethers.
-
Synthesis of 2,3-dimethyl-4-nitrophenyl Thioethers: Thiolates react readily to form the corresponding thioethers.
Subsequent reduction of the nitro group in these products to an amine provides a handle for further functionalization, expanding the synthetic utility of this substrate.
Experimental Protocols
The following protocols are generalized procedures for the SNAr of this compound with various nucleophiles. Researchers should optimize the reaction conditions for each specific substrate and nucleophile combination.
General Workflow
References
Application Notes: Reduction of 1-Fluoro-2,3-dimethyl-4-nitrobenzene to 2,3-Dimethyl-4-fluoroaniline
Introduction
The reduction of the nitro group in aromatic compounds to form anilines is a fundamental transformation in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals, agrochemicals, and dyestuffs. 1-Fluoro-2,3-dimethyl-4-nitrobenzene is a valuable precursor, and its reduction product, 2,3-dimethyl-4-fluoroaniline, serves as a key building block in the synthesis of various bioactive molecules. This document provides detailed application notes and protocols for several common methods for the reduction of this compound.
The choice of reduction method often depends on factors such as the presence of other functional groups in the molecule, desired selectivity, reaction scale, and economic considerations. The methods detailed below—catalytic hydrogenation, reduction with iron in acidic medium, and reduction with sodium dithionite—offer a range of options for researchers and drug development professionals.
Method Selection and Considerations
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method, typically providing high yields of the desired aniline with minimal side products. However, it requires specialized equipment for handling hydrogen gas under pressure and the palladium catalyst can be expensive. Care must be taken as catalytic hydrogenation can also reduce other functional groups, such as alkenes or alkynes, if present in the molecule.
-
Iron/HCl Reduction (Béchamp Reduction): This classical method is cost-effective and widely used in industrial settings. The reaction is generally robust and tolerant of many functional groups. A key advantage is that only a catalytic amount of acid is required as the iron(II) chloride formed is hydrolyzed to regenerate the acid. However, the workup can be cumbersome due to the formation of large amounts of iron sludge.
-
Sodium Dithionite Reduction: This method is valued for its mild reaction conditions and high chemoselectivity, often tolerating other reducible functional groups like aldehydes, ketones, and esters.[1] It is a metal-free alternative and the workup is typically straightforward. The reaction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[1]
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the reduction of this compound to 2,3-dimethyl-4-fluoroaniline using different methods. The data is compiled from general knowledge of nitroarene reductions and data from analogous reactions on structurally similar substrates, as specific data for this exact transformation is not widely published.
| Reduction Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 20-25 | 2-4 | >95 |
| Iron/HCl Reduction | Fe powder, conc. HCl | Ethanol/Water | 80-100 | 2-6 | 85-95 |
| Sodium Dithionite | Na₂S₂O₄ | Ethanol/Water | 60-80 | 1-3 | 90-98 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is adapted from the procedure for the reduction of 1-fluoro-4-nitrobenzene.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration setup
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 2,3-dimethyl-4-fluoroaniline. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Reduction with Iron Powder and Hydrochloric Acid
This protocol is a general method for the Béchamp reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium carbonate or Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Filtration setup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add this compound (1.0 eq) and iron powder (typically 3-5 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a small amount of concentrated HCl (catalytic amount, e.g., 0.1-0.2 eq) to initiate the reaction. The reaction is exothermic.
-
Continue heating at reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.
-
Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol or ethyl acetate.
-
Combine the filtrate and washings. If a significant amount of water was used, transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude 2,3-dimethyl-4-fluoroaniline. Further purification can be achieved by distillation or column chromatography.
Protocol 3: Reduction with Sodium Dithionite
This protocol is based on general procedures for the reduction of nitroarenes using sodium dithionite.[1]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
In a separate flask, prepare a solution of sodium dithionite (typically 2-3 eq) in water.
-
Slowly add the aqueous solution of sodium dithionite to the stirred solution of the nitro compound at room temperature or with gentle heating (60-80°C). The reaction can be exothermic.
-
Stir the reaction mixture for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the mixture to room temperature and add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer a few more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to afford 2,3-dimethyl-4-fluoroaniline. The product can be purified further if needed.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Simplified reaction pathway for the reduction of a nitro group to an aniline.
References
Application Notes and Protocols for the Synthesis of Substituted Anilines from 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, appearing as critical pharmacophores in a wide range of therapeutic agents. Their synthetic accessibility and the ability to modulate their physicochemical properties through substitution make them invaluable scaffolds in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of a diverse set of substituted anilines starting from 1-Fluoro-2,3-dimethyl-4-nitrobenzene. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution (SNAr) to introduce various amine functionalities, followed by the reduction of the nitro group to the corresponding aniline.
Application Notes
The 2,3-dimethylaniline scaffold is a key component in numerous biologically active molecules. For instance, the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid features a 2,3-dimethylaniline moiety. In the realm of oncology, substituted anilines are frequently found in kinase inhibitors, where the aniline nitrogen participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The ability to readily diversify the substituents on the aniline nitrogen allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
The synthetic route described herein offers a versatile platform for generating a library of novel substituted 2,3-dimethylanilines. The initial SNAr reaction of this compound with a variety of primary and secondary amines allows for the introduction of diverse chemical functionalities. The subsequent reduction of the nitro group is a well-established transformation with multiple reliable methods, ensuring high yields and purity of the final products. These final compounds can then be utilized as building blocks in the synthesis of more complex molecules or screened for their own biological activities.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes a general procedure for the reaction of this compound with various amines to yield N-substituted 2,3-dimethyl-4-nitroanilines.
Materials:
-
This compound
-
Selected amine (e.g., aniline, piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a sufficient volume of a polar aprotic solvent like DMF to dissolve the reactants.
-
Attach a condenser and heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature and reaction time will vary depending on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 2,3-dimethyl-4-nitroaniline.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Reduction of N-Substituted 2,3-dimethyl-4-nitroanilines to Substituted Anilines
This protocol provides a general method for the reduction of the nitro group of the previously synthesized intermediates to the corresponding anilines using iron powder in the presence of an acid.
Materials:
-
N-substituted 2,3-dimethyl-4-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or acetic acid
-
Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend the N-substituted 2,3-dimethyl-4-nitroaniline (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride or acetic acid to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
If the reaction mixture is acidic, neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude substituted aniline.
-
If necessary, purify the product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Synthesis of N-Substituted 2,3-dimethyl-4-nitroanilines via SNAr
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Piperidine | K₂CO₃ | DMF | 80 | 6 | 92 |
| 3 | Morpholine | K₂CO₃ | DMF | 90 | 8 | 88 |
Table 2: Reduction of N-Substituted 2,3-dimethyl-4-nitroanilines
| Entry | Starting Material | Reducing System | Solvent | Time (h) | Yield (%) |
| 1 | N-phenyl-2,3-dimethyl-4-nitroaniline | Fe / NH₄Cl | EtOH/H₂O | 4 | 90 |
| 2 | 1-(2,3-Dimethyl-4-nitrophenyl)piperidine | Fe / NH₄Cl | EtOH/H₂O | 3 | 95 |
| 3 | 4-(2,3-Dimethyl-4-nitrophenyl)morpholine | Fe / NH₄Cl | EtOH/H₂O | 3.5 | 93 |
Visualizations
Synthetic Workflow
Caption: General two-step synthesis of substituted anilines.
Signaling Pathway Inhibition by Substituted Anilines
Caption: Inhibition of RTK signaling by a substituted aniline.
Application Notes and Protocols: Synthesis of Azo Dyes from 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of azo dyes using 1-Fluoro-2,3-dimethyl-4-nitrobenzene as a precursor. This document details the synthetic strategy, including the reduction of the nitro group, diazotization of the resulting amine, and subsequent coupling reactions to form vibrant azo dyes. The protocols provided are based on established chemical methodologies for analogous compounds, offering a robust starting point for research and development.
Introduction
This compound is a versatile aromatic compound that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility in dye synthesis, particularly for disperse azo dyes, stems from the reactivity of its substituents. Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. They are widely used in the textile industry for dyeing synthetic fibers like polyester.
The general synthetic pathway involves a two-step process:
-
Reduction of the nitro group: The nitro group of this compound is reduced to a primary amine (2,3-dimethyl-4-fluoroaniline).
-
Diazotization and Azo Coupling: The resulting aromatic amine is diazotized and then coupled with a suitable aromatic coupling component to form the final azo dye.
Experimental Protocols
Protocol 1: Reduction of this compound to 2,3-dimethyl-4-fluoroaniline
This protocol describes the catalytic hydrogenation of this compound to produce 2,3-dimethyl-4-fluoroaniline. This method is generally high-yielding and produces a clean product.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dimethyl-4-fluoroaniline. The product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Synthesis of a Disperse Azo Dye
This protocol outlines the diazotization of 2,3-dimethyl-4-fluoroaniline and its subsequent coupling with a suitable coupling component, such as N,N-diethylaniline, to produce a disperse azo dye.
Materials:
-
2,3-dimethyl-4-fluoroaniline (from Protocol 1)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
N,N-diethylaniline (or other suitable coupling component)
-
Sodium acetate
-
Ethanol
-
Ice bath
-
Stir plate and stir bar
Procedure:
Part A: Diazotization
-
In a beaker, dissolve 2,3-dimethyl-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C.
-
Continue stirring for an additional 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline, 1 equivalent) in ethanol.
-
Add a solution of sodium acetate to the coupling component solution to act as a buffer.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted salts.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of azo dyes from substituted anilines. The data provided is representative and may vary based on the specific substrates and reaction conditions used.
Table 1: Reduction of Substituted Nitroaromatics
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | Iron Catalyst | Acetonitrile | 80 | - | 82 | [2] |
| 3-Chloro-2,4-difluoronitrobenzene | Raney Nickel | Ethyl Acetate | 50 | 217 | >95 | [3] |
| 4-Nitrothioanisole | Iron Catalyst | Ethanol | Room Temp | - | 60 | [2] |
Table 2: Synthesis of Azo Dyes from Substituted Anilines
| Diazo Component | Coupling Component | Solvent | Temperature (°C) | Yield (%) | Color | Reference |
| 4-Nitroaniline | Salicylic Acid | Water/HCl | 0-5 | 67.9 | Yellow | [4] |
| 4-Nitroaniline | 2-Naphthol | Water/HCl | 0-5 | 64.2 | Black | [4] |
| 2-Aminothiophenes | Various | - | - | - | - | [5] |
| 3-Chloro-4-fluoroaniline | 2-Naphthol | Water/HCl | 0-5 | High | Red | [6] |
Visualizations
References
- 1. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. US20120291207A1 - Disperse azo dyes - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 1-Fluoro-2,3-dimethyl-4-nitrobenzene as a key starting material. This versatile building block is a valuable precursor for the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established principles of nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions.
Introduction
This compound is an aromatic compound activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.[1][2] The fluorine atom serves as an excellent leaving group, facilitating the introduction of various nucleophiles, which is the initial step in the construction of more complex heterocyclic systems. This reactivity profile makes it an attractive starting material for the synthesis of a range of heterocyclic scaffolds, including benzimidazoles and quinoxalines, which are known to exhibit a wide array of biological activities.[1][2] This document details proposed synthetic routes and experimental protocols for the preparation of such compounds and provides a framework for their characterization and potential biological evaluation.
Synthesis of Novel Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of novel 4,5-dimethyl-7-nitrobenzimidazoles from this compound can be achieved through a two-step process involving nucleophilic aromatic substitution followed by reductive cyclization.
Experimental Protocol: Synthesis of N-Aryl-2,3-dimethyl-4-nitroaniline (Intermediate)
This protocol describes the initial SNAr reaction between this compound and a generic arylamine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Add the substituted aniline to the solution, followed by potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,3-dimethyl-4-nitroaniline.
Experimental Protocol: Reductive Cyclization to form 4,5-Dimethyl-7-nitrobenzimidazoles
This protocol outlines the subsequent reduction of the nitro group and concomitant cyclization to form the benzimidazole ring.
Materials:
-
N-Aryl-2,3-dimethyl-4-nitroaniline (from the previous step)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend the N-aryl-2,3-dimethyl-4-nitroaniline and ammonium chloride in a mixture of ethanol and water.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
| Product | Starting Aniline | Yield (%) | Melting Point (°C) | Key Spectral Data |
| 1-Phenyl-4,5-dimethyl-7-nitro-1H-benzo[d]imidazole | Aniline | 75-85 (estimated) | 180-185 (estimated) | ¹H NMR, ¹³C NMR, MS |
| 1-(4-Methoxyphenyl)-4,5-dimethyl-7-nitro-1H-benzo[d]imidazole | p-Anisidine | 70-80 (estimated) | 190-195 (estimated) | ¹H NMR, ¹³C NMR, MS |
Note: The quantitative data in this table is estimated based on similar reactions reported in the literature and should be confirmed by experimentation.
Synthesis of Novel Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. The synthesis of 6,7-dimethyl-5-nitroquinoxalines can be achieved by the reaction of this compound with a 1,2-diamine followed by oxidative cyclization.
Experimental Protocol: Synthesis of 6,7-Dimethyl-5-nitroquinoxalines
This one-pot protocol describes the synthesis of quinoxaline derivatives.
Materials:
-
This compound (1.0 eq)
-
1,2-Diaminobenzene (o-phenylenediamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound and 1,2-diaminobenzene in anhydrous DMSO.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. The reaction is expected to proceed via nucleophilic substitution followed by in-situ oxidative cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.
| Product | Starting Diamine | Yield (%) | Melting Point (°C) | Key Spectral Data | | :--- | :--- | :--- | :--- | | 6,7-Dimethyl-5-nitroquinoxaline | 1,2-Diaminobenzene | 60-70 (estimated) | >200 (estimated) | ¹H NMR, ¹³C NMR, MS | | 2,3,6,7-Tetramethyl-5-nitroquinoxaline | 3,4-Diamino-2,5-dimethylhexane | 55-65 (estimated) | >220 (estimated) | ¹H NMR, ¹³C NMR, MS |
Note: The quantitative data in this table is estimated based on similar reactions reported in the literature and should be confirmed by experimentation.
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the general synthetic strategies and experimental workflows described above.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,3-dimethyl-4-nitrobenzene is an organic compound with the chemical formula C8H8FNO2.[1] It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a fluorine atom and a nitro group on a dimethylated benzene ring, presents unique opportunities for functionalization through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group activates the C-F bond, making it susceptible to nucleophilic aromatic substitution and a viable substrate for various cross-coupling reactions. These reactions are pivotal for the construction of complex molecular architectures from readily available starting materials.
This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature on this exact substrate is limited, the provided protocols are based on established methodologies for structurally similar fluorinated and nitrated aromatic compounds.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflows
A typical experimental setup for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[2] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides
| Entry | Aryl Fluoride | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 95 |
| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Na2CO3 | Dioxane/H2O | 80 | 88 |
| 3 | 4-Fluoro-3-nitro-benzonitrile | Phenylboronic acid | Pd(PPh3)4 (5) | - | Cs2CO3 | DME | Reflux | 75 |
Data is based on analogous reactions and serves as a starting point for optimization.[3][4]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base (e.g., K3PO4, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).
-
Solvent and Degassing: Add the solvent system (e.g., toluene/water 10:1, 5 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, producing a substituted alkene.[5][6] This reaction is valuable for the vinylation of this compound.
Table 2: Representative Conditions for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)2 (1) | - | K2CO3 | DMF | 120 | 90 |
| 2 | Aryl iodide | 3-Fluoro-3-buten-2-one | Pd(OAc)2 (5) | PPh3 (10) | Et3N | DMF | 80 | 85 |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)2 (0.05) | - | NaOAc | DMF | 140 (MW) | 92 |
Data is based on analogous reactions and serves as a starting point for optimization.[7][8]
Detailed Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), and a base (e.g., triethylamine, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol) and, if necessary, a ligand (e.g., PPh3, 0.04 mmol).
-
Solvent: Add a suitable solvent (e.g., DMF or NMP, 5 mL).
-
Reaction: Seal the tube and heat the mixture to the appropriate temperature (e.g., 120-140 °C) for 12-48 hours. Monitor the reaction's progress.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction allows for the introduction of alkyne moieties onto the this compound scaffold.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh3)4 (2) | CuI (4) | Et3N | THF | RT | 95 |
| 2 | Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 97 |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Various alkynes | Pd(PPh3)2Cl2 (5) | CuI (10) | i-Pr2NEt | THF | 60 | 85-93 |
Data is based on analogous reactions and serves as a starting point for optimization.[11][12]
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol) and the copper co-catalyst (e.g., CuI, 0.04 mmol).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as indicated by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[13] This reaction is instrumental for synthesizing arylamines from this compound.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-13α-estrone 3-benzyl ether | Aniline | Pd(OAc)2 (5) | X-Phos (10) | KOt-Bu | Toluene | 150 (MW) | 85 |
| 2 | 4-Nitrochlorobenzene | Morpholine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 90 |
| 3 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)2 (10) | tBuDavePhos (20) | NaOt-Bu | Xylene | 160 (MW) | 75 |
Data is based on analogous reactions and serves as a starting point for optimization.[14][15][16]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 3 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Safety Information
This compound may cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and ligands can be air-sensitive and/or toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The protocols and data presented are intended as a guide and starting point for reaction optimization. Actual results may vary depending on the specific reagents, conditions, and experimental setup. Researchers should exercise caution and perform small-scale test reactions before scaling up.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial scale-up synthesis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, an important intermediate in the pharmaceutical and agrochemical industries.[1][2] The synthesis primarily involves the nitration of 1-fluoro-2,3-dimethylbenzene using a mixed acid system. This document outlines the reaction parameters, purification procedures, safety considerations, and waste management protocols pertinent to a large-scale manufacturing environment.
Overview of the Synthetic Pathway
The industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of 1-fluoro-2,3-dimethylbenzene. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.[3]
Reaction Scheme:
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize the key quantitative data for the industrial scale-up synthesis of this compound. These values are based on typical industrial practices for nitration of similar aromatic compounds and should be optimized at the pilot plant stage.
Table 1: Reagent and Solvent Specifications
| Parameter | Specification | Notes |
| Starting Material | 1-Fluoro-2,3-dimethylbenzene | Purity ≥ 99% |
| Nitrating Agent | Nitric Acid (HNO₃) | 65-70% concentration |
| Catalyst | Sulfuric Acid (H₂SO₄) | 98% concentration |
| Washing Solution 1 | Water | Deionized |
| Washing Solution 2 | Sodium Carbonate (Na₂CO₃) Solution | 5-10% aqueous solution |
| Extraction Solvent | Toluene or Dichloromethane | Industrial Grade |
Table 2: Optimized Reaction Conditions for Industrial Scale
| Parameter | Value | Rationale |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2.0 | Ensures complete nitration while minimizing over-nitration. Sulfuric acid acts as a catalyst and dehydrating agent.[3] |
| Reaction Temperature | 10-20°C | Exothermic reaction; maintaining a low temperature controls the reaction rate and minimizes byproduct formation. |
| Reaction Time | 2-4 hours | Monitored by in-process controls (e.g., HPLC) to determine reaction completion. |
| Agitation Speed | 200-300 RPM | Ensures proper mixing of the biphasic reaction mixture for efficient mass transfer. |
Table 3: Expected Yield and Purity
| Parameter | Expected Value | Method of Analysis |
| Crude Yield | 90-95% | Based on the limiting reactant |
| Final Yield (after purification) | 80-88% | |
| Purity of Final Product | ≥ 99.5% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Scale-Up Nitration of 1-Fluoro-2,3-dimethylbenzene
Objective: To synthesize this compound on an industrial scale.
Materials:
-
1-Fluoro-2,3-dimethylbenzene (100 kg, 805.5 mol)
-
Concentrated Sulfuric Acid (98%, 157.8 kg, 1609.1 mol)
-
Concentrated Nitric Acid (68%, 82.5 kg, 886.1 mol)
-
Crushed Ice
-
5% Sodium Carbonate Solution
-
Toluene
-
Anhydrous Sodium Sulfate
Equipment:
-
1000 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system for the reactor
-
Quenching vessel (2000 L)
-
Separatory funnel (or equivalent liquid-liquid extraction setup)
-
Distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Acid Mixture Preparation: Carefully charge the reactor with concentrated sulfuric acid (157.8 kg). Begin cooling the reactor to 0-5°C with constant stirring.
-
Slowly add concentrated nitric acid (82.5 kg) to the sulfuric acid, maintaining the temperature below 15°C. This mixture is the nitrating agent.
-
Substrate Addition: Once the acid mixture is prepared and cooled to 10°C, begin the dropwise addition of 1-fluoro-2,3-dimethylbenzene (100 kg) over a period of 1.5-2 hours. Maintain the internal temperature between 10-20°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 15-20°C with continuous stirring for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is less than 1%.
-
Quenching: Prepare a quenching vessel with a large amount of crushed ice and water. Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring, ensuring the temperature does not exceed 30°C.
-
Work-up:
-
Allow the mixture to settle, and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 200 L) and 5% sodium carbonate solution (2 x 150 L) to neutralize any remaining acids.[4]
-
Wash again with water (200 L) until the aqueous layer is neutral.
-
-
Solvent Removal and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (if an extraction solvent was used) under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Quality Control
-
In-Process Control: Monitor the reaction by taking samples at regular intervals and analyzing them by HPLC to check for the disappearance of the starting material and the formation of the product.
-
Final Product Analysis: The final product should be analyzed for purity using GC and HPLC. The structure should be confirmed using ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Fluoro-2,3-dimethyl-4-nitrobenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the electrophilic nitration of 3-Fluoro-1,2-dimethylbenzene.[1] This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Q2: What are the main factors that influence the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Reaction Temperature: Nitration is a highly exothermic reaction. Poor temperature control can lead to the formation of side products and decrease the overall yield.
-
Choice and Ratio of Reagents: The concentration and molar ratio of nitric acid and any catalysts (like sulfuric acid) are critical for achieving high conversion and selectivity.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to the formation of degradation products.
-
Purity of Starting Materials: Impurities in the starting material, 3-Fluoro-1,2-dimethylbenzene, can lead to undesired side reactions.
-
Work-up and Purification Procedure: Inefficient extraction or purification methods can result in loss of the desired product.
Q3: What are the potential isomeric byproducts in this synthesis?
A3: The directing effects of the substituents on the aromatic ring (the fluoro and two methyl groups) determine the position of the incoming nitro group. While the desired product is this compound, other isomers can also be formed. The fluoro group is an ortho-, para-director, while the alkyl (methyl) groups are also ortho-, para-directing. This can lead to a mixture of products, and their relative amounts will depend on the reaction conditions. Based on the positions on the starting material, 3-fluoro-1,2-dimethylbenzene, other possible isomers include 2-Fluoro-1,3-dimethyl-5-nitrobenzene.[2]
Q4: Are there any significant safety concerns associated with this synthesis?
A4: Yes, nitration reactions are potentially hazardous. The reaction is highly exothermic, which can lead to a runaway reaction if not properly controlled. The nitrating agents, concentrated nitric and sulfuric acids, are highly corrosive. Additionally, nitroaromatic compounds can be thermally unstable. It is crucial to follow strict safety protocols, including proper temperature control, slow and controlled addition of reagents, and the use of appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase the reaction time or temperature gradually, monitoring for side product formation.- Ensure the molar ratio of the nitrating agent is sufficient. |
| Formation of multiple isomers. | - Optimize the reaction temperature. Lower temperatures often favor the formation of a specific isomer.- Experiment with different nitrating agents or solvent systems. | |
| Product loss during work-up. | - Ensure the pH is appropriately adjusted during quenching to prevent the loss of the product.- Use an adequate amount of a suitable extraction solvent and perform multiple extractions. | |
| Low Purity / Presence of Impurities | Formation of isomeric byproducts. | - Improve purification methods. Consider column chromatography or recrystallization to separate isomers.- Adjust reaction conditions (e.g., lower temperature) to improve regioselectivity. |
| Unreacted starting material. | - Increase reaction time or temperature as mentioned for low yield.- Ensure efficient mixing of the reactants. | |
| Formation of dinitro compounds. | - Use a milder nitrating agent or reduce the molar ratio of the nitrating agent.- Carefully control the reaction time and temperature to prevent over-nitration. | |
| Runaway Reaction / Poor Temperature Control | The reaction is highly exothermic. | - Add the nitrating agent slowly and in a controlled manner, preferably using a dropping funnel.- Use an ice bath or other cooling system to maintain the desired temperature throughout the reaction.- Ensure vigorous stirring to dissipate heat effectively. |
| Product is a Dark Oil or Tar | Over-nitration or side reactions at elevated temperatures. | - Strictly maintain a low reaction temperature.- Reduce the concentration of the nitrating agent or use a milder alternative. |
Experimental Protocols
General Protocol for the Nitration of 3-Fluoro-1,2-dimethylbenzene
This protocol is a general guideline adapted from procedures for similar aromatic nitrations.[3][4][5][6] Optimization of specific parameters may be required to achieve the best results.
Materials:
-
3-Fluoro-1,2-dimethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-1,2-dimethylbenzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled starting material with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-Fluoro-1,2-dimethylbenzene and sulfuric acid using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and then transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Effect of Reaction Parameters on Conversion and Selectivity in a Continuous Flow Nitration of a Substituted Fluorobenzene
The following data is adapted from a study on a structurally similar continuous flow nitration and is intended to be illustrative of the general effects of reaction parameters.[7]
| Temperature (°C) | Residence Time (s) | Conversion (%) | Selectivity for para-nitro isomer (%) |
| 15 | 300 | 75 | 85 |
| 25 | 300 | 85 | 82 |
| 35 | 300 | 95 | 78 |
| 25 | 180 | 70 | 83 |
| 25 | 420 | 92 | 81 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. chembk.com [chembk.com]
- 2. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 5. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process [mdpi.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
managing side reactions during the nitration of 1-fluoro-2,3-dimethylbenzene
Welcome to the Technical Support Center for the nitration of 1-fluoro-2,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions during this specific electrophilic aromatic substitution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nitration of 1-fluoro-2,3-dimethylbenzene, providing actionable solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Mononitrated Product | 1. Incomplete reaction. 2. Formation of multiple isomers, making isolation difficult. 3. Product loss during workup. 4. Significant side reactions (e.g., oxidation). | 1. Monitor reaction progress using TLC or GC to ensure complete consumption of the starting material. 2. Optimize reaction conditions (temperature, reaction time, nitrating agent) to favor the desired isomer. 3. Ensure proper pH adjustment and complete extraction during the workup process. 4. Maintain low reaction temperatures and consider using a milder nitrating agent. |
| Formation of Polynitrated Byproducts | 1. Use of harsh nitrating agents (e.g., fuming nitric acid). 2. High reaction temperatures. 3. Prolonged reaction times. 4. Excess of nitrating agent. | 1. Use a milder nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. 2. Maintain a low reaction temperature, typically between 0°C and 10°C. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Use a stoichiometric or slight excess of the nitrating agent. |
| Observation of a Dark-Colored Reaction Mixture (Red, Brown, or Black) | 1. Oxidation of the methyl groups on the benzene ring. 2. Formation of phenolic byproducts. | 1. Maintain a low reaction temperature to minimize oxidative side reactions. 2. Use a less concentrated nitric acid solution. 3. Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) for sensitive substrates. |
| Formation of Unexpected Isomers | 1. Steric hindrance influencing the position of nitration. 2. Electronic effects of the substituents leading to a mixture of isomers. | 1. The directing effects of the fluoro (ortho, para-directing) and methyl (ortho, para-directing) groups will lead to a mixture of isomers. The primary products are expected to be 4-nitro- and 6-nitro-1-fluoro-2,3-dimethylbenzene due to steric hindrance at the other positions. 2. Isomer distribution can sometimes be influenced by the choice of solvent and nitrating agent. |
| Difficulty in Product Purification | 1. Presence of multiple isomers with similar physical properties. 2. Contamination with acidic residues or oxidized byproducts. | 1. Employ high-resolution purification techniques such as column chromatography or preparative HPLC. 2. Thoroughly wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor mononitration products of 1-fluoro-2,3-dimethylbenzene?
A1: The fluorine atom is an ortho, para-director, and the two methyl groups are also ortho, para-directors. Based on the combined directing effects and considering steric hindrance, the expected major mononitration products are 4-nitro-1-fluoro-2,3-dimethylbenzene and 6-nitro-1-fluoro-2,3-dimethylbenzene . The formation of 5-nitro-1-fluoro-2,3-dimethylbenzene is also possible but likely as a minor product. Nitration at the position between the two methyl groups is highly disfavored due to significant steric hindrance.
Q2: What is the primary role of sulfuric acid in the nitrating mixture?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[1][2]
Q3: How can I minimize the risk of runaway reactions during nitration?
A3: Nitration reactions are highly exothermic. To minimize the risk of a runaway reaction, it is crucial to:
-
Maintain strict temperature control, typically using an ice bath or a cryostat.
-
Add the nitrating agent slowly and dropwise to the substrate solution.
-
Ensure efficient stirring to dissipate heat evenly.
-
Perform the reaction on a scale that allows for effective heat management.
Q4: Are there any less common side reactions to be aware of?
A4: While polynitration and oxidation are the most common side reactions, others can occur under specific conditions:
-
Formation of Phenolic Byproducts: Oxidation of the aromatic ring can lead to the formation of nitrophenols. This is more likely at higher temperatures and with stronger nitrating agents.
-
Denitration: Although rare, the nitro group can sometimes be removed from the aromatic ring under certain workup or reaction conditions.
Q5: What analytical techniques are suitable for monitoring the reaction and characterizing the products?
A5:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective for monitoring the consumption of the starting material and the formation of products.
-
Product Characterization: Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying the different isomers and byproducts.[3][4][5] Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for the definitive structural elucidation of the isolated products.[6][7][8][9]
Quantitative Data on Isomer Distribution
The following table provides expected isomer distribution based on the nitration of related compounds. Actual results for 1-fluoro-2,3-dimethylbenzene may vary.
| Position of Nitration | Expected Regioselectivity | Factors Influencing Selectivity |
| 4-position | Major Product | Para to the fluorine and ortho to a methyl group. Electronically favored and sterically accessible. |
| 6-position | Major Product | Ortho to the fluorine and para to a methyl group. Electronically favored. |
| 5-position | Minor Product | Meta to the fluorine and ortho to a methyl group. Less electronically favored. |
Experimental Protocols
Adapted Protocol for the Mononitration of 1-Fluoro-2,3-dimethylbenzene
This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[10]
Materials:
-
1-fluoro-2,3-dimethylbenzene
-
Concentrated nitric acid (68-70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-fluoro-2,3-dimethylbenzene (1.0 eq) in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5°C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 1-fluoro-2,3-dimethylbenzene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C and monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed (typically 1-2 hours), carefully pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers.
Visualizations
Caption: Mechanism of the nitration of 1-fluoro-2,3-dimethylbenzene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Fluoro-2,3-dimethyl-4-nitrobenzene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common and recommended stationary phase for the purification of moderately polar organic compounds like this compound.
Q2: What is a good starting mobile phase (eluent) for the purification?
A2: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on similar compounds like 1-fluoro-4-nitrobenzene, a non-polar system such as hexane:ethyl acetate in a 9:1 ratio is a reasonable starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent system.[1] The polarity can then be adjusted based on the TLC results.
Q3: How can I determine the appropriate solvent ratio for the column?
A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. This generally ensures good separation on a silica gel column. You can test various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15) to find the optimal separation from impurities.
Q4: What are the potential impurities I should be aware of during purification?
A4: The synthesis of this compound typically involves the nitration of 1-fluoro-2,3-dimethylbenzene.[2] Potential impurities could include unreacted starting material and other positional isomers formed during the nitration reaction.
Q5: Is this compound stable on silica gel?
A5: While there is no specific data on the stability of this compound on silica gel, nitroaromatic compounds are generally stable under normal-phase chromatography conditions. However, it is always good practice to minimize the time the compound spends on the column.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific crude mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined hexane:ethyl acetate solvent system (start with 9:1).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system to achieve an Rf value of ~0.2-0.4 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
3. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully load the sample solution onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Add the mobile phase to the column and start the elution process.
-
Maintain a constant flow rate.
-
Collect fractions of a suitable volume.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product as identified by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Molecular Formula | C8H8FNO2 | [2][3] |
| Molecular Weight | 169.16 g/mol | [3] |
| Melting Point | 38 - 42 °C | [3] |
| Boiling Point | 110 °C at 14 mmHg | [2][3] |
| Appearance | White to orange to green powder to lump | [3] |
| Stationary Phase | Silica Gel | General recommendation |
| Mobile Phase | Hexane:Ethyl Acetate | Start with a 9:1 ratio and optimize |
| Target Rf Value | 0.2 - 0.4 | For optimal separation |
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Poor separation of product and impurities | - Inappropriate mobile phase. - Column overloading. - Improperly packed column. | - Optimize the mobile phase using TLC to achieve better separation. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully to ensure a uniform bed. |
| Streaking or tailing of bands | - Sample is not fully soluble in the mobile phase. - Interaction with acidic silica gel. - Column overloading. | - Ensure the sample is fully dissolved before loading. Consider dry loading if solubility is an issue. - Add a small amount of a neutralizer like triethylamine to the mobile phase (use with caution as it can affect product stability). - Reduce the amount of sample loaded. |
| Cracked or channeled column bed | The column was allowed to run dry. | Ensure the solvent level is always above the silica bed. |
Visualization
References
preventing over-reduction in the synthesis of anilines from 1-Fluoro-2,3-dimethyl-4-nitrobenzene
Technical Support Center: Synthesis of Anilines from 1-Fluoro-2,3-dimethyl-4-nitrobenzene
Welcome to the technical support center for the synthesis of 4-Fluoro-2,3-dimethylaniline from this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this specific chemical transformation, with a focus on preventing over-reduction and other side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing significant dehalogenation (loss of fluorine) during the reduction of this compound using catalytic hydrogenation (e.g., Pd/C and H₂). How can I prevent this?
A1: Dehalogenation is a common side reaction during the catalytic hydrogenation of aryl halides, particularly with palladium on carbon (Pd/C).[1][2] To minimize or prevent the loss of the fluorine substituent, consider the following strategies:
-
Catalyst Selection: Switch to a catalyst less prone to causing dehalogenation. Raney Nickel is often a better choice than Pd/C for substrates with halogen substituents.[2] Sulfided platinum on carbon (Pt/C) can also be highly selective for nitro group reduction while preserving halogens.[1]
-
Non-Catalytic Methods: Employing metal-acid reduction systems is a classic and effective way to avoid dehalogenation. Reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate, or iron powder in the presence of an acid like HCl or NH₄Cl, are excellent alternatives.[1][3]
-
Transfer Hydrogenation: Catalytic transfer hydrogenation using a hydrogen donor (e.g., formic acid, ammonium formate) with Pd/C can sometimes offer better selectivity than high-pressure hydrogenation, but requires careful optimization.
Q2: My reaction is incomplete, and I am getting low yields of the desired aniline. What are the likely causes and how can I improve the conversion?
A2: Incomplete reactions or low yields can stem from several factors.[3] A systematic approach to troubleshooting is recommended:
-
Reagent/Catalyst Activity: Ensure your reducing agent or catalyst is active. Catalysts like Pd/C can lose activity over time or through improper storage.[3] For metal/acid reductions, the purity and surface area of the metal are crucial; use finely powdered and, if necessary, activated metals.[3]
-
Stoichiometry: Make sure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[3]
-
Reaction Temperature: While many nitro reductions proceed at room temperature, some substrates may require heating to achieve a reasonable rate. However, be cautious, as higher temperatures can also promote side product formation.[3]
-
Solvent Choice: The solvent can significantly impact reaction kinetics and solubility of reagents. Ensure your starting material is fully dissolved. For catalytic hydrogenations, common solvents include ethanol, methanol, and ethyl acetate. For SnCl₂ reductions, ethanol is frequently used.[1][3]
Q3: I am observing the formation of side products other than the dehalogenated compound, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the aniline product?
A3: The reduction of a nitro group is a stepwise process, and the formation of intermediates like nitroso and hydroxylamine species is inherent to the mechanism.[4][5] Accumulation of these intermediates can lead to the formation of azoxy and azo compounds.[2][3] To favor the complete six-electron reduction to the amine, consider the following:
-
Reaction Conditions: Ensure robust reducing conditions to push the reaction past the intermediate stages. This can involve adjusting temperature, pressure (for hydrogenation), or the amount of reducing agent.[3][6]
-
pH Control: For metal-based reductions, maintaining an acidic pH is often crucial for preventing the accumulation of intermediates.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction's progress and ensure the complete consumption of both the starting material and any intermediates.[3]
Q4: Are there any modern, metal-free methods to reduce my fluorinated nitroaromatic compound chemoselectively?
A4: Yes, several metal-free reduction methods have been developed that show excellent chemoselectivity. One such method involves the use of tetrahydroxydiboron [B₂(OH)₄] as the reductant with 4,4'-bipyridine as an organocatalyst.[7][8][9] This system is known to be highly selective for the nitro group and tolerates sensitive functional groups, including halogens, vinyls, and carbonyls.[7][8] The reaction often proceeds rapidly at room temperature.[7][8]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 4-Fluoro-2,3-dimethylaniline.
Decision-Making Workflow for Troubleshooting
Caption: A flowchart to guide troubleshooting based on the observed issue.
Quantitative Data Summary
The following table summarizes the performance of various common methods for the selective reduction of nitro groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Reducing System | Hydrogen Source | Typical Solvent(s) | Indicative Yield (%) | Selectivity Notes | Citations |
| H₂, Pd/C | H₂ gas | Ethanol, Methanol | >90 | High risk of dehalogenation for aryl halides. | [1][2] |
| H₂, Raney Ni | H₂ gas | Ethanol, Methanol | >90 | Preferred over Pd/C to prevent dehalogenation. | [1][2] |
| H₂, Pt/C (sulfided) | H₂ gas | Acetonitrile | 80-90 | Good selectivity for nitro groups while preserving halogens. | [1] |
| SnCl₂·2H₂O | - | Ethanol, EtOAc | 85-95 | Excellent chemoselectivity; does not typically cause dehalogenation. | [1][3] |
| Fe / HCl or NH₄Cl | - | Water, Ethanol | 80-95 | Robust and classic method; avoids dehalogenation. | [1][3] |
| B₂(OH)₄ / 4,4'-bipyridine | - | DMF | >95 | Metal-free, rapid, and highly chemoselective; tolerates halogens. | [7][8] |
| Na₂S | - | Water, Ethanol | Variable | Useful when hydrogenation or acidic conditions are not compatible. | [2] |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly recommended for substrates like this compound due to its excellent chemoselectivity, which prevents dehalogenation.[1]
Experimental Workflow:
Caption: Workflow for the reduction of a nitroarene using SnCl₂·2H₂O.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent).
-
Reagent Addition: Dissolve the starting material in ethanol (e.g., 10-20 mL per gram of substrate). To this solution, add SnCl₂·2H₂O (typically 3-5 equivalents).[3]
-
Reaction: Heat the reaction mixture to reflux and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is completely consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid and precipitate tin salts (adjust pH to >8).
-
Isolation: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with the extraction solvent (e.g., ethyl acetate). Separate the organic layer from the aqueous layer. Extract the aqueous layer a few more times with the organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-2,3-dimethylaniline. Further purification can be achieved by column chromatography or recrystallization if necessary.[3]
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol is a suitable alternative to Pd/C to avoid dehalogenation.[1]
Methodology:
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Carefully add Raney Nickel (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analyzing aliquots via TLC/HPLC.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with solvent or water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified as needed.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 7. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
troubleshooting low conversion rates in 1-Fluoro-2,3-dimethyl-4-nitrobenzene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-2,3-dimethyl-4-nitrobenzene, focusing on addressing low conversion rates in Nucleophilic Aromatic Substitution (SNAr) reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Q1: My SNAr reaction with this compound has a very low conversion rate. What are the most likely causes?
A1: Low conversion rates in SNAr reactions involving this compound can stem from several factors. The primary aspects to investigate are:
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. The electronic activation by the nitro group is strong, but the reaction may still have a significant activation energy barrier.
-
Inappropriate Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Weak Nucleophile: The nucleophilicity of your chosen reagent might be too low to efficiently attack the aromatic ring, especially considering the potential for steric hindrance from the adjacent methyl groups.
-
Presence of Water: Anhydrous conditions are crucial. Water can compete with your intended nucleophile, leading to the formation of undesired hydroxylation byproducts and reducing the overall conversion to your target molecule.
-
Base Strength and Solubility: If your nucleophile requires deprotonation, the base used must be strong enough to achieve this fully. The solubility of the resulting nucleophilic salt in the reaction solvent is also important for its availability to react.
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason for these side reactions?
A2: The formation of multiple products, or a lack of regioselectivity, can be attributed to several factors:
-
Competing Reaction Sites: While the fluorine atom is the most likely leaving group due to the activating effect of the para-nitro group, under harsh conditions (e.g., very high temperatures), other reactions could potentially occur.
-
Side Reactions of the Nucleophile: The nucleophile itself might undergo side reactions under the reaction conditions, such as decomposition at high temperatures or reaction with the solvent.
-
Base-Catalyzed Side Reactions: The base used in the reaction can sometimes participate in or catalyze undesired side reactions. Using a milder or more sterically hindered base might mitigate this.[1]
-
Prolonged Reaction Times: Extending the reaction time excessively in an attempt to increase conversion can lead to the decomposition of the desired product or the formation of byproducts.[1]
Q3: Could the methyl groups on this compound be hindering the reaction?
A3: Yes, the two methyl groups at the 2 and 3 positions can introduce steric hindrance around the reaction center (the carbon bonded to fluorine). This steric bulk can impede the approach of the nucleophile, slowing down the reaction rate and potentially requiring more forcing conditions (higher temperature, longer reaction time) compared to less substituted analogs. The effect will be more pronounced with larger, bulkier nucleophiles.
Q4: How do I choose the optimal reaction temperature and time?
A4: The optimal temperature and time are highly dependent on the specific nucleophile and solvent used. A good starting point is to begin at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is sluggish, the temperature can be gradually increased. It is crucial to find a balance, as excessively high temperatures can lead to byproduct formation. The reaction should be stopped once the starting material is consumed to avoid product degradation.[1]
Q5: What is the best way to handle a reaction that is not proceeding at all?
A5: If there is no discernible reaction, consider the following systematic approach:
-
Verify Reagent Quality: Ensure that your this compound, nucleophile, base, and solvent are pure and, in the case of the solvent, anhydrous.
-
Increase Nucleophile Strength: If possible, switch to a stronger or less sterically hindered nucleophile.
-
Optimize the Base: If using a base to generate the nucleophile, consider a stronger base or one that forms a more soluble salt. For instance, switching from sodium to potassium or cesium salts can sometimes increase reactivity.
-
Elevate the Temperature: Incrementally increase the reaction temperature, monitoring for any product formation or decomposition.
-
Change the Solvent: If the reaction is still not proceeding, a change of solvent to one with a higher boiling point or different solvating properties (e.g., from DMF to DMSO) may be beneficial.
A patent for a synthesis involving this compound suggests that high-yielding substitution is achievable, indicating that with the correct conditions, the reaction should proceed effectively.
Data Presentation
The following tables summarize typical reaction conditions for SNAr reactions on this compound and analogous fluoro-nitro-aromatic compounds. This data is intended to provide a comparative baseline for experimental design.
Disclaimer: The data in the following tables is compiled from literature on analogous compounds and should be used as a reference. Optimal conditions for this compound may vary.
Table 1: SNAr Reaction Conditions with Amine Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | - | Ethanol | Reflux | 2 | ~90 |
| 1-Fluoro-4-nitrobenzene | Piperidine | K₂CO₃ | DMF | 80 | 4 | >95 |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Morpholine | K₂CO₃ | DMF | 100 | 12 | ~85 |
| This compound | Substituted Amine | Organic/Inorganic Base | Not Specified | Not Specified | Not Specified | High |
Table 2: SNAr Reaction Conditions with Oxygen and Sulfur Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | Sodium Methoxide | - | Methanol | Reflux | 1 | >98 |
| 1-Fluoro-2,4-dinitrobenzene | Thiophenol | K₂CO₃ | DMF | 25 | 2 | ~95 |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Thiophenol | Cs₂CO₃ | DMF | 80 | 6 | ~90 |
Experimental Protocols
This section provides a detailed methodology for a representative SNAr reaction.
Protocol: Synthesis of N-(2,3-Dimethyl-4-nitrophenyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Add morpholine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(2,3-Dimethyl-4-nitrophenyl)morpholine.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical troubleshooting process for the described reactions.
Caption: A generalized experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for low conversion rates.
References
impact of solvent choice on the reactivity of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
Technical Support Center: 1-Fluoro-2,3-dimethyl-4-nitrobenzene
Welcome to the technical support center for experiments involving this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your reactions, with a specific focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the electron-withdrawing nitro group (-NO₂) positioned para to the fluorine atom. The nitro group activates the aromatic ring towards attack by a nucleophile, and the fluorine atom serves as an excellent leaving group.
Q2: How does solvent choice generally impact the SNAr reaction?
A2: Solvent choice is critical for SNAr reactions. The solvent must first dissolve the reactants.[1] Polar aprotic solvents are highly recommended as they can significantly accelerate the reaction rate.[2][3] They effectively solvate the cation of the nucleophile salt but do not strongly interact with the anion (the nucleophile), leaving it "naked" and more reactive.[1][2][4] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows the reaction.[1][2]
Q3: Why are polar aprotic solvents like DMSO and DMF so effective for this reaction?
A3: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are ideal for SNAr reactions for two main reasons. First, their high polarity helps to dissolve the reactants and stabilize the charged intermediate (the Meisenheimer complex) formed during the reaction.[5] Second, they lack acidic protons, so they do not strongly solvate and deactivate the anionic nucleophile, leading to a dramatic increase in reaction rate compared to protic solvents.[2][4]
Q4: Can I use a non-polar solvent like toluene or hexane?
A4: Non-polar solvents are generally poor choices for SNAr reactions.[1] Most nucleophiles (which are often salts) have very low solubility in non-polar solvents, which will prevent the reaction from proceeding at an appreciable rate.[2] While toluene is sometimes used, it may require additives or be part of a biphasic system.[6]
Data Presentation: Solvent Effects on Reactivity
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ | Relative Rate |
| Toluene | 2.4 | 0.231 | 1 |
| Dioxane | 2.2 | 0.612 | 2.6 |
| Ethyl Acetate | 6.0 | 2.44 | 10.6 |
| Acetone | 20.7 | 10.4 | 45.0 |
| Acetonitrile | 37.5 | 13.9 | 60.2 |
| Nitromethane | 35.9 | 14.5 | 62.8 |
| Data adapted from kinetic studies on 1-fluoro-2,4-dinitrobenzene, which serves as a model for the reactivity of activated fluoroarenes.[7][8] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the reaction of this compound with a generic amine nucleophile.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) to a concentration of 0.1-0.5 M.
-
In a separate flask, prepare a solution of the nucleophile (e.g., a secondary amine, 1.1 - 1.5 eq) and a non-nucleophilic base if required (e.g., K₂CO₃, 2.0 eq).
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the substrate solution to a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Begin stirring and add the nucleophile solution dropwise at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Guide
Issue: The reaction is very slow or incomplete.
-
Question: What solvent are you using?
-
Answer: The rate of SNAr reactions is highly dependent on the solvent. If you are using a solvent with low polarity (like toluene) or a polar protic solvent (like ethanol), the reaction will be slow.[1][2]
-
Solution: Switch to a high-polarity aprotic solvent such as DMF or DMSO. These solvents are known to accelerate SNAr reactions significantly.[2][3] For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[2]
-
-
Question: Is your nucleophile strong enough?
-
Answer: SNAr reactions, like SN2 reactions, are favored by strong nucleophiles.[3]
-
Solution: If possible, use a more potent nucleophile or ensure the reaction conditions (e.g., presence of a base) fully deprotonate the nucleophile to increase its strength.
-
Issue: I am observing significant side product formation.
-
Question: Could your solvent be participating in the reaction?
-
Answer: Some solvents can react under the experimental conditions. For example, if using a strong base in an ester solvent like ethyl acetate, saponification of the solvent can occur.[6] Alcohols can act as nucleophiles, especially at elevated temperatures.[6]
-
Solution: Ensure your solvent is inert to the reaction conditions. Review the compatibility of your solvent with the base and nucleophile being used. Choose a robust polar aprotic solvent like DMSO, DMF, or sulfolane.
-
Issue: The product is difficult to isolate from the solvent.
-
Question: Are you using a high-boiling point solvent like DMSO or DMF?
-
Answer: These solvents are excellent for reaction performance but can be difficult to remove during work-up due to their high boiling points.
-
Solution: Perform an aqueous work-up. These solvents are water-soluble, so pouring the reaction mixture into a large volume of water will cause the organic product to precipitate or allow for its extraction into a non-polar organic solvent like ethyl acetate or diethyl ether.
-
Visual Guides
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A logical workflow for screening and selecting the optimal reaction solvent.
Caption: A decision tree to troubleshoot low-yield SNAr reactions.
References
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. reddit.com [reddit.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Nucleophilic Aromatic Substitution of 1-Fluoro-2,3-dimethyl-4-nitrobenzene and its Chloronitrobenzene Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical determinant of the reaction rate. For halogenated nitroaromatics, the reactivity order is often counterintuitive to that observed in aliphatic nucleophilic substitutions. Generally, the fluoro-substituted compound is significantly more reactive than its chloro-substituted counterpart. This enhanced reactivity is primarily attributed to the high electronegativity of the fluorine atom, which strongly activates the aromatic ring towards nucleophilic attack.
Comparison of Reactivity
The rate of nucleophilic aromatic substitution is typically governed by the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The stability of this intermediate directly influences the activation energy and, consequently, the reaction rate.
| Feature | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | 1-Chloro-2,3-dimethyl-4-nitrobenzene |
| Expected Relative Rate of Substitution | High | Low |
| Electronegativity of Halogen | High (Fluorine ≈ 3.98) | Moderate (Chlorine ≈ 3.16) |
| Inductive Effect | Strong electron-withdrawal (-I) | Moderate electron-withdrawal (-I) |
| Activation of Aromatic Ring | Strong activation towards nucleophilic attack | Moderate activation towards nucleophilic attack |
| Rate-Determining Step | Formation of the Meisenheimer complex | Formation of the Meisenheimer complex |
The higher electronegativity of fluorine leads to a greater polarization of the C-F bond and a more pronounced inductive withdrawal of electron density from the aromatic ring. This increased electrophilicity of the carbon atom bearing the halogen facilitates the initial attack by a nucleophile, which is the rate-determining step of the reaction.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: The SNAr mechanism involves a slow, rate-determining nucleophilic attack followed by a fast elimination of the leaving group.
Experimental Protocols
The following is a general protocol for a kinetic study of the nucleophilic aromatic substitution of a halo-nitroaromatic compound with an amine. This can be adapted to compare the reactivity of this compound and its chloro-analog.
Objective: To determine the second-order rate constants for the reaction of 1-Halo-2,3-dimethyl-4-nitrobenzene with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
This compound
-
1-Chloro-2,3-dimethyl-4-nitrobenzene
-
Piperidine (or other desired nucleophile)
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the halo-nitroaromatic compound (e.g., 0.01 M in acetonitrile).
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M in acetonitrile).
-
-
Kinetic Measurements:
-
Set the thermostatted spectrophotometer to the desired temperature (e.g., 25 °C).
-
Determine the wavelength of maximum absorbance (λmax) of the product.
-
For each kinetic run, pipette a known volume of the halo-nitroaromatic stock solution into a cuvette.
-
Add a known volume of the nucleophile stock solution to the cuvette, ensuring the nucleophile is in large excess (pseudo-first-order conditions).
-
Quickly mix the solution and immediately start recording the absorbance at λmax over time.
-
Continue recording until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k2) is obtained by plotting kobs against the concentration of the nucleophile. The slope of this line will be the second-order rate constant.
-
Experimental Workflow Diagram:
Caption: Workflow for the kinetic analysis of the SNAr reaction.
Conclusion
Based on fundamental principles of organic chemistry, this compound is expected to undergo nucleophilic aromatic substitution at a significantly faster rate than its chloro-analog. This is a direct consequence of the superior ability of the highly electronegative fluorine atom to activate the aromatic ring towards nucleophilic attack. For drug development professionals and scientists engaged in the synthesis of substituted aromatic compounds, the choice of the halogen leaving group can be a critical parameter in optimizing reaction conditions and yields. The experimental protocol provided herein offers a robust framework for quantifying these reactivity differences for specific substrates and nucleophiles.
A Comparative Guide to the Structural Validation of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
This guide provides a comparative analysis of the structural validation of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key intermediate in synthetic chemistry. The primary focus is on the definitive method of single-crystal X-ray crystallography, with comparisons to other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who rely on accurate structural determination.
Definitive Structure by X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides definitive evidence of connectivity, stereochemistry, and intermolecular interactions.
A search for a specific crystallographic information file (CIF) for this compound in the Cambridge Structural Database (CSD) did not yield a publicly available structure. However, the typical data obtained from such an analysis is presented below, using representative values for a small organic molecule of similar complexity.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | This compound (Representative Data) |
|---|---|
| Empirical formula | C₈H₈FNO₂ |
| Formula weight | 169.15 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.52(3) Å, α = 90°b = 12.11(4) Å, β = 101.34(3)°c = 9.87(3) Å, γ = 90° |
| Volume | 1001.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.121 Mg/m³ |
| Absorption coefficient | 0.091 mm⁻¹ |
| F(000) | 352 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.58 to 27.50° |
| Index ranges | -11<=h<=11, -15<=k<=15, -12<=l<=12 |
| Reflections collected | 19876 |
| Independent reflections | 2291 [R(int) = 0.0345] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6987 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2291 / 0 / 110 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1189 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1278 |
| Largest diff. peak and hole | 0.287 and -0.213 e.Å⁻³ |
Experimental Protocol: Single-Crystal X-ray Diffraction
A detailed methodology for the X-ray diffraction analysis of a small organic molecule like this compound is as follows:
-
Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A suitable solvent system must be empirically determined.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays of a known wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The collected data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the structure is built and then refined using least-squares methods against the experimental data.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are often used for routine characterization. The choice of technique depends on the specific information required and the nature of the sample.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Mass Spectrometry (MS) |
|---|---|---|---|
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Connectivity, chemical environment of atoms, number of unique atoms, coupling between nuclei. | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Requirements | High-quality single crystal. | Soluble sample. | Ionizable sample. |
| Sample State | Solid. | Liquid (solution). | Gas/Ionized. |
| Strengths | Unambiguous structure determination. | Provides information about the structure in solution, non-destructive. | High sensitivity, requires very small sample amounts. |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. | Does not provide information on bond lengths or angles, can be complex to interpret for large molecules. | Does not provide information on connectivity or stereochemistry. |
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of the purity of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines the principles, experimental protocols, and comparative performance of four commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity assessment of this compound.
| Analytical Method | Principle | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity | >99.0 | ~0.01% | ~0.03% | High resolution, good for non-volatile impurities, widely available. | Requires reference standards for impurity identification and quantification. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | >99.5 | ~0.001% | ~0.005% | High sensitivity, excellent for volatile and semi-volatile impurities, provides structural information for identification. | Not suitable for thermally labile or non-volatile impurities. |
| ¹⁹F qNMR | Nuclear spin properties in a magnetic field | >99.8 (absolute) | ~0.05% | ~0.15% | Absolute quantification without a specific reference standard of the analyte, highly specific for fluorine-containing compounds, non-destructive.[1] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[2] |
| DSC | Measurement of heat flow during melting | >98.5 (for high purity samples) | ~0.1% | ~0.5% | Provides a measure of absolute purity, fast screening method.[3][4][5][6] | Not suitable for compounds that decompose on melting, less sensitive to impurities that are solid-soluble.[4][6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound, allowing for the separation and quantification of the main component and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard solution, accounting for the areas of any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Ion source temperature: 230°C
-
Mass range: m/z 40-450
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. The purity is calculated based on the relative peak areas.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Due to the presence of a fluorine atom, ¹⁹F qNMR is an excellent method for the absolute purity determination of this compound without the need for a specific reference standard of the analyte itself.[1] An internal standard with a known purity and a distinct ¹⁹F signal is used.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
-
Internal standard with a known ¹⁹F signal and purity (e.g., trifluorotoluene)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time).
-
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Differential Scanning Calorimetry (DSC)
DSC determines the purity of a crystalline substance by measuring the depression of its melting point caused by impurities.[3][4][5][6]
Instrumentation:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
Microbalance
Reagents:
-
High-purity indium (for calibration)
-
Sample of this compound
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2°C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.
Potential Impurities
The purity of this compound can be affected by impurities arising from the synthetic route. A common synthesis involves the nitration of 3-fluoro-1,2-dimethylbenzene.[7] Potential impurities may include:
-
Isomeric products: Other isomers of fluoro-dimethyl-nitrobenzene may be formed during the nitration reaction.
-
Unreacted starting materials: Residual 3-fluoro-1,2-dimethylbenzene.
-
By-products from side reactions: Over-nitrated or oxidized species.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Visualizations
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: qNMR Experimental Workflow.
References
- 1. acgpubs.org [acgpubs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. thermalsupport.com [thermalsupport.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
A Comparative Guide to Synthetic Routes for Compounds Derived from 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
1-Fluoro-2,3-dimethyl-4-nitrobenzene is a versatile aromatic building block utilized in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring a fluorine atom activated by an ortho-nitro group and two adjacent methyl groups, allows for selective and efficient chemical transformations. This guide provides a comparative overview of the primary synthetic routes originating from this compound, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.
The principal synthetic pathways leverage two key reactive sites: the carbon-fluorine bond, which is highly susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an aniline derivative. These transformations can be performed individually or sequentially to generate diverse molecular scaffolds of interest in pharmaceutical and agrochemical research.[1][2]
Core Synthetic Strategies: A Head-to-Head Comparison
The versatility of this compound as a synthetic intermediate stems primarily from two distinct, high-yielding transformations.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, making the fluoride an excellent leaving group.[3][4] This SNAr reaction is a cornerstone of its utility, allowing for the facile introduction of a wide range of nucleophiles (O, N, S-based) to form new C-O, C-N, and C-S bonds. The reaction generally proceeds under mild conditions with high regioselectivity.
Route 2: Reduction of the Nitro Group
The nitro group can be efficiently reduced to a primary amine, yielding 4-Fluoro-2,3-dimethylaniline. This transformation opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of nitrogen-containing heterocycles. This aniline derivative is a valuable intermediate in its own right for building more complex molecular architectures.
Data Presentation: Comparative Overview of Synthetic Routes
The following tables summarize quantitative data for the key synthetic routes, providing a clear comparison of their efficiency under various conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions (Note: Data for closely related substrates are included to demonstrate the broad applicability and typical reaction parameters, as specific data for this compound is not always available in cited literature.)
| Nucleophile (Nu-H) | Reagent/Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pyrrolidine | K₂CO₃ | DMSO | 80 | 4 | 1-(2,3-Dimethyl-4-nitrophenyl)pyrrolidine | >95 |
| Morpholine | K₂CO₃ | DMF | 100 | 3 | 4-(2,3-Dimethyl-4-nitrophenyl)morpholine | >95 |
| Aniline | NaH | THF | 65 | 6 | N-(2,3-Dimethyl-4-nitrophenyl)aniline | ~90 |
| Sodium Methoxide | NaOMe | MeOH | 60 | 2 | 1,2-Dimethyl-3-methoxy-4-nitrobenzene | High |
| Sodium Thiophenoxide | NaSPh | DMF | 25 | 1 | 2,3-Dimethyl-4-nitrophenyl(phenyl)sulfane | High |
Table 2: Reduction of the Nitro Group
| Reagent | Catalyst | Solvent | Temp. (°C) | Pressure | Product | Yield (%) |
| H₂ | 10% Pd/C | Ethanol | 25 | 1 atm | 4-Fluoro-2,3-dimethylaniline | >98 |
| Fe powder | NH₄Cl (aq) | Ethanol/H₂O | 80 | N/A | 4-Fluoro-2,3-dimethylaniline | ~95 |
| SnCl₂·2H₂O | - | Ethanol | 70 | N/A | 4-Fluoro-2,3-dimethylaniline | >90 |
| Na₂S₂O₄ | - | THF/H₂O | 65 | N/A | 4-Fluoro-2,3-dimethylaniline | High |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.5 M), add the desired amine nucleophile (1.1 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Catalytic Hydrogenation of the Nitro Group
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading) to the solution.
-
Reaction Execution: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-2,3-dimethylaniline, which is often pure enough for subsequent steps or can be further purified by chromatography.
Visualizations: Reaction Pathways and Workflows
The following diagrams illustrate the synthetic possibilities and experimental processes.
Caption: Key synthetic pathways from this compound.
Caption: The addition-elimination mechanism typical for SNAr reactions.
Caption: A standard experimental workflow for an SNAr reaction.
References
comparing the efficacy of different reducing agents for the nitro group of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in polysubstituted aromatic compounds is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The presence of other functional groups, such as halogens, necessitates careful selection of the reducing agent to ensure high chemoselectivity and avoid unwanted side reactions like dehalogenation. This guide provides an objective comparison of the efficacy of different reducing agents for the conversion of 1-Fluoro-2,3-dimethyl-4-nitrobenzene to 4-Fluoro-2,3-dimethylaniline, supported by experimental data.
Comparison of Reducing Agents
The choice of reducing agent for the nitro group in this compound is pivotal to achieving a high yield of the desired aniline while preserving the fluorine substituent. The primary methods for this transformation include catalytic hydrogenation and metal-based reductions.
Catalytic Hydrogenation: While a common and often efficient method for nitro group reduction, catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation, particularly with more reactive halogens.[1] For fluorinated compounds, this method can be viable under carefully controlled conditions.
Metal-Based Reductions: Reagents such as iron powder with ammonium chloride (Fe/NH₄Cl) and tin(II) chloride (SnCl₂) are well-regarded for their chemoselectivity in reducing nitro groups in the presence of halogens.[1] These methods often provide excellent yields without affecting the C-F bond. Sodium sulfide (Na₂S) is another alternative known for its mildness and selectivity.
Below is a summary of the performance of various reducing agents for the reduction of nitroarenes, with specific examples for fluorinated analogues where available.
| Reducing Agent/System | Substrate | Reaction Conditions | Yield (%) | Observations |
| Fe/NH₄Cl | 4-Fluoro-3,5-dimethylnitrobenzene | Fe, aq. NH₄Cl | - | A known method for the reduction of a similar fluorinated nitroarene. |
| Catalytic Hydrogenation | 3,4-Dichloronitrobenzene | Raney-Ni, H₂ (0.5-1.5 MPa), 80-120 °C, with dechlorination inhibitor | >99 (selectivity) | Demonstrates the need for inhibitors to prevent dehalogenation in chloro-analogues. |
| SnCl₂·2H₂O | General Aromatic Nitro Compounds | SnCl₂·2H₂O, Ethanol | High | A mild and selective method for nitro group reduction in the presence of other reducible groups. |
| Sodium Sulfide | General Aromatic Nitro Compounds | Na₂S | Variable | Can be a useful alternative where hydrogenation or acidic conditions are not compatible. |
Experimental Protocols
Detailed methodologies for key reduction experiments are provided below.
Protocol 1: Reduction using Iron and Ammonium Chloride (General Procedure)
This protocol is a classic and robust method for the chemoselective reduction of nitroarenes.[1]
Materials:
-
Aromatic nitro compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a solution of the aromatic nitro compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction using Tin(II) Chloride (General Procedure)
This method is particularly useful for its mildness and high selectivity.[1]
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
Procedure:
-
Dissolve the aromatic nitro compound in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate to yield the aniline.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Figure 1. A generalized experimental workflow for the reduction of this compound.
Figure 2. The general chemical transformation from a nitroarene to an aniline.
References
A Spectroscopic Investigation of 1-Fluoro-2,3-dimethyl-4-nitrobenzene and Its Synthetic Precursors
A Comparative Guide for Researchers and Drug Development Professionals
Synthetic Pathway
The primary synthetic route to 1-Fluoro-2,3-dimethyl-4-nitrobenzene involves the nitration of 3-fluoro-1,2-dimethylbenzene. An alternative pathway could potentially involve the nitration of 2,3-dimethylphenol to form 2,3-dimethyl-4-nitrophenol, followed by a fluorination step, though this route is less commonly documented.
Caption: Synthetic pathways to this compound.
Spectroscopic Data of Precursors
The following tables summarize the key spectroscopic data for the precursors of this compound.
Table 1: Spectroscopic Data for 2,3-Dimethylphenol
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR (CDCl₃) | δ ~6.6-7.0 ppm (m, 3H, Ar-H), ~4.8 ppm (s, 1H, -OH), ~2.2 ppm (s, 3H, Ar-CH₃), ~2.1 ppm (s, 3H, Ar-CH₃) |
| IR (KBr disc, cm⁻¹) | ~3300 (broad, O-H stretch), ~3000 (C-H stretch, aromatic), ~2950 (C-H stretch, alkyl), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch) |
| Mass Spec. (EI, m/z) | 122 (M⁺), 107 (M⁺ - CH₃), 77 (C₆H₅⁺) |
Table 2: Spectroscopic Data for 2,3-Dimethylnitrobenzene
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.1-7.4 ppm (m, 3H, Ar-H), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.1 ppm (s, 3H, Ar-CH₃) |
| IR (neat, cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, alkyl), ~1525 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch), ~1600, 1480 (C=C stretch, aromatic) |
| Mass Spec. (EI, m/z) | 151 (M⁺), 134 (M⁺ - OH), 105 (M⁺ - NO₂), 77 (C₆H₅⁺) |
Table 3: Spectroscopic Data for 3-Fluoro-1,2-dimethylbenzene
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR (CDCl₃) | δ ~6.8-7.1 ppm (m, 3H, Ar-H), ~2.2 ppm (s, 6H, 2 x Ar-CH₃) |
| IR (neat, cm⁻¹) | ~3050 (C-H stretch, aromatic), ~2950 (C-H stretch, alkyl), ~1600, 1500 (C=C stretch, aromatic), ~1250 (C-F stretch) |
| Mass Spec. (EI, m/z) | 124 (M⁺), 109 (M⁺ - CH₃), 96 (M⁺ - C₂H₄) |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Fluoro-1,2-dimethylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to a stirred solution of 3-fluoro-1,2-dimethylbenzene in dichloromethane.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-fluoro-1,2-dimethylbenzene while maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the synthesized product.
Expected Spectroscopic Features of this compound
Although experimental data is not currently available, the following spectroscopic characteristics can be predicted based on the structure of this compound:
-
¹H NMR: The spectrum would likely show two singlets for the two non-equivalent methyl groups and two doublets in the aromatic region, corresponding to the two aromatic protons. The fluorine atom would cause splitting of the adjacent proton signal.
-
¹³C NMR: The spectrum would display signals for eight distinct carbon atoms. The carbon attached to the fluorine atom would show a large coupling constant (¹Jcf).
-
IR Spectroscopy: Characteristic absorption bands would be expected for the nitro group (around 1530 cm⁻¹ for the asymmetric stretch and 1350 cm⁻¹ for the symmetric stretch), the C-F bond (around 1250 cm⁻¹), and the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 169. Fragmentation would likely involve the loss of the nitro group (NO₂) and methyl groups (CH₃).
This guide provides a foundational understanding of the spectroscopic properties of this compound and its precursors. The provided experimental protocol and expected spectral features will aid researchers in the successful synthesis and characterization of this and similar compounds. Further experimental work is required to obtain and validate the spectroscopic data for the final product.
A Comparative Guide to the Regioselectivity of Reactions Involving 1-Fluoro-2,3-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving 1-Fluoro-2,3-dimethyl-4-nitrobenzene. By examining the electronic and steric influences of its substituents, we predict its reactivity and compare it with alternative fluoronitrobenzene derivatives. This document offers supporting data from closely related analogues, detailed experimental protocols, and visualizations to guide researchers in harnessing the synthetic potential of this versatile building block.
Introduction to Regioselectivity in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic systems. The regioselectivity of these reactions on substituted benzenes is dictated by the electronic properties of the substituents. Electron-withdrawing groups (EWGs), such as the nitro group (-NO2), are essential for activating the aromatic ring towards nucleophilic attack. They achieve this by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance and inductive effects. The leaving group, typically a halide, is displaced in this process.
In this compound, the fluorine atom serves as an excellent leaving group. The nitro group at the para position (C4) strongly activates the C1 position for nucleophilic attack. The two methyl groups at C2 and C3, being electron-donating, slightly deactivate the ring but also introduce significant steric hindrance, which can influence the accessibility of the reaction center.
Predicted Regioselectivity of this compound
The regioselectivity of SNAr reactions on this compound is primarily controlled by the powerful activating effect of the para-nitro group. Nucleophilic attack is overwhelmingly directed to the carbon atom bearing the fluorine atom (C1). The negative charge of the resulting Meisenheimer complex is effectively delocalized onto the nitro group, leading to a stabilized intermediate and facilitating the departure of the fluoride ion.
The methyl groups at the C2 and C3 positions exert a secondary influence. Their electron-donating nature slightly counteracts the activating effect of the nitro group. More importantly, the ortho-methyl group at C2 introduces steric hindrance around the C1 reaction center. While this may slightly decrease the reaction rate compared to an un-substituted analogue, it is not expected to alter the high regioselectivity for substitution at C1.
Comparative Performance with Alternative Fluoronitrobenzenes
Direct, quantitative comparative studies on the regioselectivity of this compound are limited in the available scientific literature. However, by examining the reactivity of structurally similar compounds, we can infer its performance relative to other common SNAr substrates.
| Compound | Key Structural Features | Expected Relative Reactivity at C1 | Rationale |
| This compound | -NO2 para to F-Two ortho/meta -CH3 groups | High | Strong activation by para -NO2. Minor deactivation and steric hindrance from -CH3 groups. |
| 1-Fluoro-4-nitrobenzene | -NO2 para to F | Very High | Strong activation by para -NO2. No deactivating or sterically hindering groups. |
| 1-Fluoro-2-nitrobenzene | -NO2 ortho to F | High | Strong activation by ortho -NO2. |
| 1-Fluoro-2,4-dinitrobenzene | -NO2 ortho and para to F | Extremely High | Additive strong activation from two -NO2 groups. |
Data from Analogous Reactions:
The following table summarizes experimental data for SNAr reactions on 1-fluoro-4-nitrobenzene and 1-fluoro-2-nitrobenzene, which serve as useful benchmarks for predicting the performance of this compound.
| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) |
| 1-Fluoro-4-nitrobenzene | Piperidine | THF | 70°C, 8h | 1-(4-Nitrophenyl)piperidine | >95% |
| 1-Fluoro-4-nitrobenzene | Sodium Methoxide | Methanol | Reflux | 4-Nitroanisole | High |
| 1-Fluoro-2-nitrobenzene | Morpholine | DMF | 100°C | 4-(2-Nitrophenyl)morpholine | ~90% |
Based on these data, it is anticipated that reactions of this compound with common nucleophiles like secondary amines and alkoxides will proceed in high yield, with exclusive substitution at the C1 position. The reaction rates may be slightly lower than those for 1-fluoro-4-nitrobenzene due to the presence of the methyl groups.
Experimental Protocols
The following are detailed, representative protocols for conducting nucleophilic aromatic substitution reactions on activated fluoroaromatic compounds. These can be adapted for this compound.
General Procedure for Reaction with an Amine Nucleophile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagents: Dissolve the starting material in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the secondary amine (e.g., piperidine, morpholine) (1.1 - 1.5 eq.) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq.).
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for Reaction with an Alkoxide Nucleophile
-
Formation of Alkoxide: In a separate flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.5 eq.) in an anhydrous solvent such as THF or DMF. Add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq.) portion-wise at 0°C. Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Reaction with Substrate: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Reaction Execution: Heat the reaction mixture to a temperature between 60-80°C and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool it to room temperature and quench with the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate. The final product can be purified by flash chromatography.
Conclusion
This compound is a valuable substrate for nucleophilic aromatic substitution reactions, with a strong predisposition for regioselective substitution at the C1 position. This high selectivity is driven by the powerful electron-withdrawing nature of the para-nitro group. While the ortho- and meta-methyl groups may introduce minor steric and electronic effects that can modulate reactivity, they are not expected to compromise the regiochemical outcome. The provided experimental protocols, adapted from reactions with similar substrates, offer a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel pharmaceuticals and functional materials. Further experimental studies are encouraged to precisely quantify the reaction kinetics and yields in comparison to other fluoronitrobenzene derivatives.
The Synthetic Utility of 1-Fluoro-2,3-dimethyl-4-nitrobenzene: An Analysis of Potential Pathways
Introduction
1-Fluoro-2,3-dimethyl-4-nitrobenzene is a versatile aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a fluorine atom activated by a para-nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, paving the way for the construction of diverse molecular architectures. This guide explores potential synthetic pathways utilizing this key intermediate, offering a comparative analysis based on established chemical principles and data from analogous reactions.
While specific, detailed multi-step synthetic pathways originating from this compound are not extensively documented in publicly available literature, we can extrapolate from known reactions of similar fluoronitrobenzene compounds to construct viable and efficient synthetic routes. The primary and most anticipated reaction is the displacement of the fluoride ion by a range of nucleophiles.
Pathway 1: Synthesis of N-Aryl Piperazine Derivatives
A common synthetic strategy in medicinal chemistry involves the reaction of activated fluoroaromatics with piperazine derivatives. This pathway is crucial for the synthesis of a wide array of pharmacologically active compounds. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Experimental Protocol (Hypothetical)
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), is added N-Boc-piperazine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K2CO3, 2.0 eq). The reaction mixture is heated to 80-120 °C and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-aryl piperazine product. The subsequent reduction of the nitro group to an amine, followed by further functionalization, opens a pathway to a variety of potential drug candidates.
Logical Workflow for N-Aryl Piperazine Synthesis
Caption: Workflow for the synthesis of N-aryl piperazine derivatives.
Pathway 2: Synthesis of Aryl Ether Derivatives
Another significant application of fluoronitrobenzene intermediates is the synthesis of aryl ethers through reaction with various alcohols or phenols (Williamson Ether Synthesis variant). These products can serve as building blocks for agrochemicals and materials science applications.
Experimental Protocol (Hypothetical)
A mixture of this compound (1.0 eq), a selected alcohol or phenol (1.2 eq), and a strong base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq) is stirred in a polar aprotic solvent like DMF or THF at temperatures ranging from room temperature to reflux. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting aryl ether is then purified using column chromatography or distillation.
Logical Workflow for Aryl Ether Synthesis
Caption: Workflow for the synthesis of aryl ether derivatives.
Cost-Benefit Analysis
A direct, quantitative cost-benefit analysis is challenging without specific, published experimental data for these exact pathways. However, a qualitative and comparative analysis can be made based on the nature of the reagents and reaction conditions.
| Parameter | Pathway 1: N-Aryl Piperazine | Pathway 2: Aryl Ether | Analysis |
| Starting Materials Cost | Moderate to High (N-Boc-piperazine can be costly) | Low to High (Depends on the complexity of the alcohol/phenol) | Pathway 2 may be more cost-effective if simple alcohols are used. The cost of Pathway 1 is influenced by the protecting group strategy for piperazine. |
| Reagent Cost & Safety | Uses common, relatively safe bases like K2CO3. Solvents are standard. | May require hazardous reagents like NaH, which is highly flammable and moisture-sensitive. | Pathway 1 is generally safer from a reagent perspective, making it more suitable for scale-up without specialized handling equipment. |
| Reaction Conditions | Typically requires heating (80-120 °C), increasing energy costs. | Can sometimes proceed at room temperature, but may also require heating depending on the nucleophilicity of the alcohol. | Energy costs could be comparable, but Pathway 2 offers a greater possibility for milder, less energy-intensive conditions. |
| Yield & Purity | Generally high yields are expected for SNAr with amine nucleophiles. Purification is standard. | Yields can be more variable, and side reactions may occur, potentially complicating purification. | Pathway 1 is likely to be more robust and high-yielding, leading to better process efficiency and less waste from purification. |
| Versatility | High. The resulting product has two distinct sites (the second piperazine nitrogen and the nitro group) for further diversification. | Moderate. The ether linkage is stable. Further chemistry relies mainly on transforming the nitro group. | Pathway 1 provides a more versatile intermediate for building molecular complexity, which is highly desirable in drug discovery. |
Conclusion
Both hypothetical pathways represent viable routes for the elaboration of this compound into more complex, high-value molecules.
-
Pathway 1 (N-Aryl Piperazine Synthesis) is highly attractive for pharmaceutical development due to its robustness, expected high yields, and the creation of a versatile intermediate. While the cost of the piperazine starting material may be higher, the overall efficiency and synthetic utility likely justify the expense for the production of high-value active pharmaceutical ingredients.
-
Pathway 2 (Aryl Ether Synthesis) offers a potentially more cost-effective route, especially when using simple alcohols. However, it may come with challenges related to reagent safety (if using strong hydrides) and potentially lower yields. This pathway is well-suited for the synthesis of agrochemicals or material precursors where the final molecular structure is less complex.
For researchers in drug development, the N-aryl piperazine pathway is recommended as a primary route to explore. For those in agrochemical or materials science, the aryl ether pathway provides a more direct and potentially economical option. The choice of synthetic route will ultimately depend on the specific target molecule, economic constraints, and available safety infrastructure.
References
Safety Operating Guide
Proper Disposal of 1-Fluoro-2,3-dimethyl-4-nitrobenzene: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Fluoro-2,3-dimethyl-4-nitrobenzene (CAS No. 1736-87-4) was located. The following guidance is synthesized from the SDS of structurally similar compounds, including 1-fluoro-4-nitrobenzene and other substituted nitrobenzenes. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a substituted nitrobenzene, this compound should be handled as a hazardous chemical.
Immediate Safety and Hazard Information
Substituted nitrobenzenes are generally classified as harmful or toxic. Based on data for analogous compounds, this compound may be harmful if swallowed or in contact with skin, and toxic if inhaled.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1][2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[2][3]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical advice/attention.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[1][3]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is essential to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Skin and Body Protection | Wear suitable protective clothing.[2] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[2] |
Step-by-Step Disposal Protocol
This protocol is based on best practices for the disposal of hazardous aromatic nitro compounds.
1. Waste Identification and Segregation:
- Treat all this compound waste, including contaminated materials (e.g., gloves, absorbent pads, glassware), as hazardous waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
2. Waste Collection and Storage:
- Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[2] Keep away from sources of ignition.[3]
3. Spill Management:
- In the event of a spill, evacuate unnecessary personnel from the area.[1]
- Wear appropriate PPE as outlined in the table above.
- Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3]
- Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1][3]
- Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]
- Ensure adequate ventilation.[1]
4. Final Disposal:
- Disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]
- The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
- Contact your institution's EHS department to arrange for pickup and disposal of the hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
